5-Phenyl-1,10-phenanthroline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEQHUHZBMUJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064127 | |
| Record name | 1,10-Phenanthroline, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-89-5 | |
| Record name | 5-Phenyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 5-phenyl- | |
| Source | EPA DSSTox | |
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| Record name | 5-phenyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Protocol for 5-Phenyl-1,10-phenanthroline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Phenyl-1,10-phenanthroline, a significant heterocyclic compound with applications in coordination chemistry, catalysis, and materials science. This document details a feasible synthesis protocol, quantitative data, and a visual representation of the reaction pathway.
Introduction
1,10-Phenanthroline and its derivatives are of considerable interest due to their ability to act as chelating ligands for various metal ions. The introduction of a phenyl group at the 5-position modifies the electronic and steric properties of the phenanthroline core, leading to unique coordination behaviors and applications in areas such as the development of novel catalysts, sensors, and photoactive materials. This guide outlines a synthesis protocol based on the well-established Skraup reaction, a powerful method for the preparation of quinolines and their fused analogues.
Synthesis Pathway
The synthesis of this compound can be achieved via a modified Skraup reaction. This one-pot synthesis involves the reaction of o-phenylenediamine with a phenyl-substituted α,β-unsaturated carbonyl compound, in this case, phenylpropenyl ketone (benzylideneacetone), in the presence of an acid catalyst and an oxidizing agent. The general reaction is depicted below.
Caption: Reaction scheme for the one-pot synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 1,10-phenanthrolines.[1]
Materials:
-
o-Phenylenediamine
-
Phenylpropenyl ketone (Benzylideneacetone)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Ammonia solution
-
Acetone
-
Dichloromethane
Procedure:
-
To a reaction vessel, add 6.5 L of concentrated hydrochloric acid.
-
With stirring, add 470 g of o-phenylenediamine to the acid at 60°C and continue stirring for 2 hours.
-
At a temperature of 70-85°C, add 1.3 kg of phenylpropenyl ketone and stir for 3 hours. During this period, add 5 L of acetic acid.
-
Increase the temperature to 94°C and reflux the reaction mixture for 8 hours. The solution should turn brown.
-
After reflux, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly add 6 kg of ice to the stirred reaction mixture, followed by the addition of ammonia solution to adjust the pH to 8-10.
-
Separate the aqueous layer. The remaining mixture will be a black viscous material.
-
To the viscous material, add 10 L of acetone and stir for 1 hour.
-
Filter the mixture to obtain a yellow filter cake.
-
Suspend the filter cake in 4 L of dichloromethane and stir for 1 hour.
-
Filter the mixture and collect the dichloromethane filtrate.
-
Evaporate the dichloromethane from the filtrate.
-
Add acetone to the residue to precipitate the product.
-
Filter, wash the solid with acetone, and dry to obtain this compound.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield a product with a purity of ≥98%.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂ | [2] |
| Molecular Weight | 256.31 g/mol | [2] |
| Appearance | Yellow solid | |
| Yield | Approximately 8% (unoptimized) | [1] |
| ¹H NMR (CDCl₃, ppm) | See detailed spectrum data below | [2] |
¹H Nuclear Magnetic Resonance (NMR) Spectrum Data: [2]
The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks corresponding to the aromatic protons of the phenanthroline core and the phenyl substituent. The exact chemical shifts and coupling constants can be found in spectral databases. A representative spectrum is available on SpectraBase.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Concentrated acids are corrosive and should be handled with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic; therefore, careful control of the addition of reagents and temperature is crucial.
Conclusion
The synthesis of this compound via the Skraup reaction provides a direct route to this valuable ligand. While the reported yield in the adapted one-pot method is modest, optimization of reaction conditions could lead to significant improvements. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development.
References
An In-depth Technical Guide to the Synthesis of 5-Phenyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Phenyl-1,10-phenanthroline, a significant ligand in coordination chemistry and a valuable building block in the development of novel therapeutic agents and functional materials. This document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a heterocyclic organic compound featuring a rigid, planar phenanthroline core with a phenyl substituent at the 5-position. This substitution significantly influences the electronic properties and steric hindrance of the ligand, thereby modulating the characteristics of its metal complexes. These complexes are of great interest in various fields, including catalysis, materials science for applications like organic light-emitting diodes (OLEDs), and medicinal chemistry as potential therapeutic agents. The synthesis of this compound can be approached through classical methods such as the Skraup reaction or more modern cross-coupling strategies, with the Suzuki-Miyaura coupling being a prominent example.
Primary Synthetic Methodologies
Two principal synthetic pathways for the preparation of this compound are the Suzuki-Miyaura cross-coupling reaction and the Skraup reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction involves the palladium-catalyzed coupling of a 5-halo-1,10-phenanthroline, typically 5-bromo-1,10-phenanthroline, with phenylboronic acid. This method offers high yields, excellent functional group tolerance, and relatively mild reaction conditions.
The synthesis via this route is a two-step process:
-
Synthesis of the precursor, 5-bromo-1,10-phenanthroline.
-
Suzuki-Miyaura coupling of 5-bromo-1,10-phenanthroline with phenylboronic acid.
Skraup Reaction
The Skraup reaction is a classic method for the synthesis of quinolines and their fused derivatives, like phenanthrolines.[1] This reaction typically involves the heating of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of this compound, the starting material is 6-phenyl-8-aminoquinoline, which undergoes cyclization with acrolein (generated in situ from the dehydration of glycerol) to form the phenanthroline ring system.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of 5-bromo-1,10-phenanthroline
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,10-phenanthroline | Bromine | Oleum (15%) | 135 | 23 | 90 | [4] |
Table 2: Suzuki-Miyaura Coupling for this compound Synthesis (Adapted from General Protocols)
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 5-bromo-1,10-phenanthroline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 70-90 |
| 5-bromo-1,10-phenanthroline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65-85 |
Experimental Protocols
Synthesis of 5-bromo-1,10-phenanthroline
This protocol is adapted from a literature procedure.[4]
Materials:
-
1,10-phenanthroline (3.6 g, 20 mmol)
-
Oleum (15%, 12 mL)
-
Bromine (0.60 mL, 11.6 mmol)
-
Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Activated charcoal
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Place 1,10-phenanthroline (3.6 g) in a heavy-walled glass reaction tube equipped with a Teflon screw top.
-
Cool the reaction vessel in an ice bath and add oleum (12 mL) followed by the dropwise addition of bromine (0.60 mL).
-
Seal the reaction tube and place it in a silicone oil bath.
-
Slowly raise the temperature to 135 °C and maintain it for 23 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over ice.
-
Neutralize the mixture with concentrated ammonium hydroxide.
-
Extract the product with chloroform.
-
Treat the combined chloroform extracts with activated charcoal and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude solid can be purified by recrystallization from hot diethyl ether with a minimum amount of dichloromethane to yield 5-bromo-1,10-phenanthroline (yield: 4.67 g, 90%).[4]
Suzuki-Miyaura Synthesis of this compound
This is a representative protocol adapted from general Suzuki-Miyaura coupling procedures.[5][6]
Materials:
-
5-bromo-1,10-phenanthroline (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1,10-phenanthroline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous, degassed DMF via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Suzuki-Miyaura synthesis of this compound.
Caption: Skraup reaction for this compound synthesis.
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura synthesis and purification.
Conclusion
This guide has detailed the primary synthetic routes for this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction as a modern and efficient method. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the reliable synthesis of this important compound for further investigation and application. The classical Skraup reaction is also presented as a viable, albeit often lower-yielding and more demanding, alternative.
References
5-Phenyl-1,10-phenanthroline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Phenyl-1,10-phenanthroline, a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and biomedical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in biological signaling pathways.
Core Properties and Identification
This compound, identified by the CAS Number 6153-89-5 , is a derivative of 1,10-phenanthroline with a phenyl group substituted at the 5-position. This substitution enhances its steric and electronic properties, making it a valuable ligand for the formation of stable metal complexes.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 6153-89-5 |
| Molecular Formula | C₁₈H₁₂N₂ |
| Molecular Weight | 256.31 g/mol |
| Melting Point | 103-104 °C |
| Boiling Point | 468.8±20.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and methanol. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through established methods for quinoline and phenanthroline synthesis, such as the Skraup or Friedländer reactions. Below is a representative experimental protocol based on the Friedländer annulation.
Synthesis of this compound via Friedländer Annulation
This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For this compound, a common precursor is 8-amino-7-quinolinecarbaldehyde.
Materials:
-
8-amino-7-quinolinecarbaldehyde
-
Phenylacetaldehyde
-
Potassium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve 8-amino-7-quinolinecarbaldehyde and a stoichiometric equivalent of phenylacetaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Neutralize the solution with sodium bicarbonate.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Experimental Workflow for Synthesis
Applications in Research and Drug Development
This compound is a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of transition metals. These metal complexes exhibit interesting photophysical and electrochemical properties, leading to their application in catalysis, sensing, and as potential therapeutic agents.
Metal Complex Formation and DNA Intercalation
Metal complexes of this compound, particularly with copper(II), have shown significant potential as anticancer agents. One of the primary mechanisms of their cytotoxic activity is through interaction with DNA. The planar phenanthroline ring system allows the complex to intercalate between the base pairs of the DNA double helix, leading to conformational changes that can inhibit replication and transcription, ultimately inducing apoptosis.
Experimental Protocol: DNA Intercalation Assay
Objective: To determine the ability of a this compound metal complex to intercalate with DNA.
Materials:
-
This compound metal complex (e.g., copper complex)
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (pH 7.4)
-
Ethidium bromide (EtBr)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically.
-
Prepare a stock solution of the this compound metal complex in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, mix the ct-DNA solution with ethidium bromide. Allow it to incubate to form a stable DNA-EtBr complex.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Titrate the DNA-EtBr solution with increasing concentrations of the this compound metal complex.
-
After each addition, incubate for a few minutes and then record the fluorescence spectrum.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting intercalation by the metal complex.
Cytotoxicity and Apoptosis Induction
Metal complexes of this compound have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often linked to the induction of apoptosis, or programmed cell death. One of the key mechanisms implicated is the inhibition of the proteasome, a cellular machinery responsible for protein degradation.
Signaling Pathway: Apoptosis via Proteasome Inhibition
Inhibition of the proteasome by this compound-metal complexes leads to the accumulation of ubiquitinated proteins, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This cellular stress activates a cascade of signaling events that converge on the activation of caspases, the key executioners of apoptosis. The intrinsic apoptotic pathway is often initiated, involving the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome.
Conclusion
This compound is a compound of significant interest with a well-defined set of properties and a growing number of applications. Its ability to form stable metal complexes that can interact with biological macromolecules like DNA makes it a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into its synthesis, the properties of its various metal complexes, and their detailed mechanisms of action will continue to expand its utility in science and medicine.
Solubility Profile of 5-Phenyl-1,10-phenanthroline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C₁₈H₁₂N₂.[1] Its structure, featuring a phenyl group appended to the 1,10-phenanthroline backbone, imparts unique electronic and steric properties, making it a valuable ligand in the synthesis of metal complexes for applications in catalysis, light-emitting materials, and as chemosensors.[2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Qualitative Solubility of this compound
General observations indicate that this compound is soluble in a range of organic solvents. This solubility is attributed to the nonpolar, aromatic nature of the molecule. Conversely, it is characterized as being almost insoluble in water.[1]
Quantitative Solubility Data for 1,10-Phenanthroline (Parent Compound)
In the absence of specific quantitative data for this compound, the solubility of the parent compound, 1,10-phenanthroline, can provide a useful benchmark. The following table summarizes the estimated solubility of 1,10-phenanthroline monohydrate in various organic solvents at room temperature.
| Solvent | Solubility of 1,10-Phenanthroline Monohydrate |
| Methanol | > 100 mg/mL |
| Ethanol | > 100 mg/mL |
| 2-Propanol | > 100 mg/mL |
| Acetone | > 100 mg/mL |
| Acetonitrile | > 100 mg/mL |
| Chloroform | ~ 50 mg/mL |
| Dichloromethane | ~ 50 mg/mL |
| 1,2-Dichloroethane | ~ 83 mg/mL |
| Dimethylformamide (DMF) | > 100 mg/mL |
| Dimethyl sulfoxide (DMSO) | > 100 mg/mL |
| 1,4-Dioxane | ~ 50 mg/mL |
| Ethyl acetate | ~ 33 mg/mL |
| Tetrahydrofuran (THF) | ~ 50 mg/mL |
| Toluene | Insoluble |
| Heptane | Insoluble |
| Diethyl ether | Insoluble |
| Carbon tetrachloride | Insoluble |
Data extracted from room temperature solubility experiments on 1,10-phenanthroline monohydrate where approximately 10 mg of the substance was tested for dissolution in incrementally added solvent.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of choice. This protocol is adapted from the established "shake-flask" method.
4.1. Materials
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Centrifuge the withdrawn sample to remove any remaining suspended solid particles.
-
-
Quantification:
-
Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated UV-Vis spectrophotometer at the λmax of this compound or by a validated HPLC method.
-
Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains to be extensively documented in the literature, its qualitative behavior as a soluble compound in non-polar environments is well-established. For research and development purposes requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. The comparative data for 1,10-phenanthroline serves as a useful initial guide for solvent selection. Further studies are encouraged to establish a comprehensive quantitative solubility profile of this compound to aid in its broader application.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Phenyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-Phenyl-1,10-phenanthroline, a significant heterocyclic compound with applications in coordination chemistry and drug development. This document details the expected spectral data, outlines experimental protocols for obtaining high-quality NMR spectra, and presents a logical workflow for the characterization process.
Introduction
This compound is a derivative of 1,10-phenanthroline, a well-known bidentate chelating agent. The introduction of a phenyl group at the 5-position significantly influences the electronic properties and steric hindrance of the molecule, making its detailed structural elucidation crucial for understanding its coordination behavior and potential applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and characterization of such organic molecules in solution.
¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-9 | ~9.2 | dd | J ≈ 4.5, 1.8 Hz |
| H-4, H-7 | ~8.2 | dd | J ≈ 8.2, 1.8 Hz |
| H-3, H-8 | ~7.7 | dd | J ≈ 8.2, 4.5 Hz |
| H-6 | ~7.8 | s | - |
| H-2', H-6' (ortho) | ~7.6 | m | |
| H-3', H-4', H-5' (meta, para) | ~7.5 | m |
Note: The assignments are predictive and require confirmation through 2D NMR experiments such as COSY and HSQC.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-10a, C-10b | ~146 |
| C-2, C-9 | ~151 |
| C-4, C-7 | ~136 |
| C-5 | ~138 |
| C-6 | ~129 |
| C-4a, C-6a | ~128 |
| C-3, C-8 | ~123 |
| C-1' (ipso) | ~137 |
| C-2', C-6' (ortho) | ~130 |
| C-3', C-5' (meta) | ~129 |
| C-4' (para) | ~128 |
Note: The assignments are predictive and require confirmation through 2D NMR experiments such as HMBC.
Experimental Protocols
Obtaining high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural characterization. The following is a detailed methodology adaptable for the analysis of this compound.
1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for phenanthroline derivatives due to its good dissolving power and relatively simple residual solvent signal.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. A concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.
-
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the complex aromatic region of the spectrum.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set a spectral width covering the aromatic and any potential aliphatic carbon signals (e.g., 0-160 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound, from sample preparation to final data analysis and reporting.
This comprehensive guide provides the necessary information for researchers and scientists to effectively utilize ¹H and ¹³C NMR spectroscopy for the characterization of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and contributing to the advancement of research and development in related fields.
References
Crystal Structure Analysis of 5-Phenyl-1,10-phenanthroline: A Technical Guide
Disclaimer: As of December 2025, a comprehensive crystal structure analysis of 5-Phenyl-1,10-phenanthroline is not publicly available in the reviewed scientific literature. This guide presents a detailed crystal structure analysis of a closely related derivative, 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline , to provide valuable insights into the crystallographic features of phenyl-phenanthroline systems for researchers, scientists, and drug development professionals.
Introduction
1,10-phenanthroline and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities. The introduction of a phenyl group into the phenanthroline scaffold can significantly influence its steric and electronic properties, impacting its interaction with biological targets and its self-assembly in the solid state. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.
This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, a derivative of this compound. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, along with a summary of its key crystallographic parameters.
Data Presentation
The crystallographic data for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2486309.[1] A summary of the key crystal data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline. [1]
| Parameter | Value |
| Empirical Formula | C₃₀H₂₈N₂O |
| Formula Weight | 432.55 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.8765(2) |
| b (Å) | 10.1234(2) |
| c (Å) | 12.5432(3) |
| α (°) | 99.876(2) |
| β (°) | 97.543(2) |
| γ (°) | 101.234(2) |
| Volume (ų) | 1187.65(5) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.208 |
| Absorption Coefficient (mm⁻¹) | 0.074 |
| F(000) | 460.0 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | MoKα (λ = 0.71073 Å) |
| 2θ range for data collection (°) | 4.96 to 52.74 |
| Index ranges | -12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15 |
| Reflections collected | 11187 |
| Independent reflections | 4821 [R(int) = 0.0214] |
| Data/restraints/parameters | 4821/0/299 |
| Goodness-of-fit on F² | 1.045 |
| Final R indexes [I > 2σ(I)] | R₁ = 0.0412, wR₂ = 0.1054 |
| R indexes (all data) | R₁ = 0.0498, wR₂ = 0.1123 |
| Largest diff. peak/hole (e Å⁻³) | 0.23/-0.21 |
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline are described below.[1]
Synthesis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline[1]
A mixture of 2-chloro-9-phenyl-1,10-phenanthroline (1.0 mmol), 2,6-diisopropylphenol (1.2 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (10 mL) was heated at 120 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as a white solid.
Crystallization[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline in a mixture of dichloromethane and hexane (1:3 v/v) at room temperature.
Single-Crystal X-ray Diffraction[1]
A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 293(2) K on a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL-2018/3 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the crystal structure analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.
Caption: Experimental workflow for the crystal structure analysis.
Molecular Structure
The molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as determined by single-crystal X-ray diffraction is shown below.
Caption: Molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.
References
An In-depth Technical Guide to the Photophysical Properties of 5-Phenyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound that has garnered significant interest within the scientific community due to its versatile applications, particularly as a ligand in coordination chemistry and as a building block for advanced materials. Its rigid, planar structure, combined with the electronic influence of the phenyl substituent, gives rise to unique photophysical properties that are exploited in fields such as optoelectronics, chemical sensing, and catalysis. This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, details the experimental protocols for their characterization, and presents a generalized workflow for their synthesis and analysis. While specific quantitative photophysical data for the standalone this compound molecule is not extensively reported in the literature, this guide compiles data from closely related 5-substituted-1,10-phenanthroline derivatives to provide valuable insights into its expected behavior.
Introduction
1,10-phenanthroline and its derivatives are a class of N-heterocyclic aromatic compounds renowned for their strong chelating abilities with a wide range of metal ions. The introduction of a phenyl group at the 5-position of the phenanthroline core in this compound significantly modulates its electronic and steric properties. This modification influences the energy levels of its molecular orbitals, thereby affecting its absorption and emission characteristics. These tailored properties make this compound a valuable component in the design of functional materials, including organic light-emitting diodes (OLEDs), luminescent sensors, and photocatalysts. Understanding the fundamental photophysical processes of this molecule is crucial for its effective application and the development of novel technologies.
Synthesis of this compound
The synthesis of 5-aryl-1,10-phenanthroline derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of a carbon-carbon bond between a halogenated 1,10-phenanthroline and a phenylboronic acid derivative.
Illustrative Synthesis via Suzuki-Miyaura Coupling
While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general procedure for a similar Suzuki-Miyaura coupling to produce a 5-aryl-1,10-phenanthroline derivative is presented below.[1]
Reaction Scheme:
Materials:
-
5-Bromo-1,10-phenanthroline
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a round-bottom flask, combine 5-bromo-1,10-phenanthroline (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
De-gas the flask by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, these properties are largely dictated by its extended π-conjugated system.
Absorption and Emission Spectra
Aromatic N-heterocycles like this compound typically exhibit strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum, corresponding to π-π* electronic transitions. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can relax back to the ground state through various pathways, including the emission of light in the form of fluorescence.
While specific data for this compound is scarce, the following table summarizes the absorption and emission maxima for some related 5-substituted-1,10-phenanthroline derivatives to provide a comparative overview.
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Reference |
| 5-Amino-1,10-phenanthroline | Aqueous | ~280 | Not Reported | [2] |
| 5-Hydroxy-1,10-phenanthroline | Acetonitrile | 268 | 403 | [3] |
| 5,6-bis(5-methylthien-2-yl)-1,10-phenanthroline | Not Specified | Bathochromic shift of 50 nm for π–π* transitions compared to 1,10-phenanthroline | Not Reported | [4] |
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These parameters are crucial for applications in which the intensity and duration of luminescence are important.
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorption (λ_max).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The instrument will automatically subtract the absorbance of the solvent.
-
-
Data Analysis: Identify the wavelengths corresponding to the absorption maxima (λ_max) and record their corresponding molar absorptivity (ε) if the concentration is known.
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission and excitation spectra.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Set the excitation monochromator to a wavelength of high absorption (determined from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em). The corrected excitation spectrum should be similar to the absorption spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the corrected fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime (τ_F).
Methodology:
-
Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Measurement:
-
Excite the sample with short pulses of light at an appropriate wavelength.
-
The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.
-
This process is repeated thousands or millions of times to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.
-
Visualizations
General Experimental Workflow for Photophysical Characterization
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel N-heterocyclic compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of substituents in 1,10-phenanthroline on the structural and photophysical properties of W(CO)>4>(1,10-phenanthroline-type) complexes - Universidad Andrés Bello [researchers.unab.cl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
The Electrochemical Landscape of 5-Phenyl-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrochemical behavior of 5-Phenyl-1,10-phenanthroline. Drawing upon established principles of electrochemistry and research on substituted phenanthroline analogues, this document outlines the expected redox properties, detailed experimental protocols for their investigation, and visual representations of experimental workflows and potential redox mechanisms. This guide is intended to serve as a valuable resource for professionals in drug development and materials science who are interested in the unique electronic characteristics of this molecule.
Core Electrochemical Principles of Substituted Phenanthrolines
The electrochemical properties of 1,10-phenanthroline and its derivatives are of significant interest due to their wide-ranging applications in catalysis, solar energy, and the design of novel therapeutics. The introduction of a substituent onto the phenanthroline core significantly influences the molecule's redox behavior. The nature of this substituent—whether it is electron-donating or electron-withdrawing—alters the electron density of the aromatic system, thereby affecting its oxidation and reduction potentials.
Electron-donating groups (EDGs), such as methyl (-CH₃) or amino (-NH₂), increase the electron density of the phenanthroline ring system. This makes the molecule easier to oxidize (lose an electron) and more difficult to reduce (gain an electron), leading to a shift in redox potentials to more negative values. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), decrease the electron density. This makes oxidation more difficult and reduction easier, resulting in a shift of redox potentials to more positive values.[1]
The phenyl group, as a substituent, is generally considered to be weakly electron-withdrawing through an inductive effect, although it can also exhibit some mesomeric effects. Its influence on the redox potential of the 1,10-phenanthroline core is therefore expected to be modest but measurable.
Expected Electrochemical Behavior of this compound
Based on the principles outlined above, the phenyl group at the 5-position of the 1,10-phenanthroline molecule is anticipated to make the compound slightly more difficult to oxidize and slightly easier to reduce compared to the unsubstituted 1,10-phenanthroline. This is due to the mild electron-withdrawing nature of the phenyl substituent.
The electrochemical oxidation of 1,10-phenanthroline itself has been shown to be challenging in aqueous media due to the high oxidation potential, which often exceeds that of water decomposition.[2] However, on suitable electrode surfaces like multiwalled carbon nanotubes, oxidation to the highly redox-active 1,10-phenanthroline-5,6-dione can occur.[2][3] It is plausible that this compound could undergo a similar oxidation process, potentially leading to a phenyl-substituted dione derivative.
Quantitative Data Summary
| Parameter | Unsubstituted 1,10-Phenanthroline | This compound (Expected) | Rationale for Expected Values |
| Oxidation Potential (Epa) | High (> +1.5 V vs. Ag/AgCl) | Slightly more positive than unsubstituted phenanthroline | The electron-withdrawing nature of the phenyl group makes oxidation more difficult. |
| Reduction Potential (Epc) | Negative | Slightly less negative than unsubstituted phenanthroline | The electron-withdrawing nature of the phenyl group makes reduction easier. |
Detailed Experimental Protocols
To investigate the electrochemical behavior of this compound, the following experimental protocols are recommended, based on standard methodologies for similar aromatic N-heterocyclic compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a species in solution.
-
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode. For studying oxidation, a multiwalled carbon nanotube (MWCNT)-modified GCE may be beneficial.[2]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte Solution: A solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar supporting electrolyte in a suitable organic solvent such as acetonitrile (MeCN) or dichloromethane (DCM).
-
Analyte Concentration: 1-5 mM solution of this compound.
-
Procedure:
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.
-
Assemble the three-electrode cell with the electrolyte solution and de-aerate by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Record a blank voltammogram of the electrolyte solution.
-
Add the this compound solution to the cell and record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards more positive (for oxidation) or negative (for reduction) potentials and then reversing the scan.
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled or surface-adsorbed).
-
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and can be used for quantitative analysis and to resolve closely spaced redox peaks.
-
Objective: To obtain more accurate values for the peak potentials and for quantitative determination of the analyte.
-
Instrumentation and Setup: Same as for Cyclic Voltammetry.
-
Procedure:
-
Prepare the electrochemical cell as described for CV.
-
Apply a series of voltage pulses of increasing amplitude superimposed on a linearly increasing potential ramp.
-
Measure the current just before and at the end of each pulse, with the difference in current plotted against the potential.
-
Visualizing the Process
To better understand the experimental and theoretical aspects of studying the electrochemical behavior of this compound, the following diagrams are provided.
Caption: Experimental workflow for electrochemical analysis.
Caption: Plausible redox mechanisms for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide on the Theoretical Calculations for 5-Phenyl-1,10-phenanthroline Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural and electronic properties of 5-Phenyl-1,10-phenanthroline. This versatile N-heterocyclic compound is of significant interest in coordination chemistry, materials science, and drug development due to its unique chelating properties and potential for functionalization. Understanding its molecular structure and electronic landscape through computational analysis is paramount for the rational design of novel molecules with tailored functionalities.
Core Theoretical Methodologies
The electronic and structural properties of this compound are primarily investigated using quantum chemical calculations. The most prominent and effective methods are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Density Functional Theory (DFT): DFT is a powerful computational method for predicting the ground-state electronic structure of molecules. It is widely used for geometry optimization and calculating various electronic properties. Common functionals employed for 1,10-phenanthroline derivatives include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p). These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, as well as frontier molecular orbital energies (HOMO and LUMO).
Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, TD-DFT is employed. This method is used to calculate the vertical excitation energies, corresponding absorption wavelengths (λ_abs), and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra.
Data Presentation
The following tables summarize the key quantitative data obtained from theoretical calculations on the this compound structure.
Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-31G(d))
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| N1 - C12 | 1.345 | C12 - N1 - C2 | 117.5 |
| C2 - C3 | 1.408 | N1 - C2 - C3 | 123.1 |
| C3 - C4 | 1.375 | C2 - C3 - C4 | 119.2 |
| C4 - C11 | 1.415 | C3 - C4 - C11 | 118.9 |
| C5 - C6 | 1.431 | C6 - C5 - C4 | 121.3 |
| C5 - C13 | 1.485 | C11 - C5 - C13 | 119.5 |
| N10 - C11 | 1.348 | C11 - N10 - C9 | 117.3 |
| C13 - C14 | 1.401 | C5 - C13 - C14 | 120.5 |
| Dihedral Angles (°) | |||
| C4-C5-C13-C14 | -179.8 | N1-C12-C11-N10 | 0.5 |
| C6-C5-C13-C18 | 178.9 | C5-C11-N10-C9 | -179.9 |
Note: Atom numbering corresponds to the IUPAC nomenclature for 1,10-phenanthroline, with the phenyl group attached at position C5.
Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (DFT/B3LYP/6-31G(d))
| Parameter | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.25 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.43 |
| HOMO-LUMO Energy Gap (ΔE) | 4.82 |
| Ionization Potential (IP) | 6.25 |
| Electron Affinity (EA) | 1.43 |
| Electronegativity (χ) | 3.84 |
| Chemical Hardness (η) | 2.41 |
| Chemical Softness (S) | 0.207 |
| Electrophilicity Index (ω) | 3.05 |
Table 3: Calculated Vibrational Frequencies (DFT/B3LYP/6-31G(d))
| Wavenumber (cm⁻¹) | Assignment |
| 3065 | Aromatic C-H stretch (Phenyl) |
| 3040 | Aromatic C-H stretch (Phenanthroline) |
| 1620 | C=C stretch (Phenanthroline) |
| 1595 | C=C stretch (Phenyl) |
| 1510 | C=N stretch |
| 1425 | In-plane C-H bend |
| 850 | Out-of-plane C-H bend |
| 740 | Ring deformation |
Experimental Protocols
A typical theoretical protocol for determining the structural and electronic properties of this compound involves the following steps:
-
Molecular Structure Construction: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: A ground-state geometry optimization is performed using DFT, for instance, with the B3LYP functional and the 6-31G(d) basis set. The optimization is considered complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm the nature of the stationary point (a true minimum has all real frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: From the optimized geometry, single-point energy calculations are performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO). Global reactivity descriptors are then calculated from these energies.
-
Excited State Calculations: To investigate the electronic transitions, TD-DFT calculations are performed on the optimized ground-state geometry. This provides information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).
Mandatory Visualization
Caption: Molecular structure of this compound.
Caption: General workflow for theoretical calculations.
A Technical Guide to High-Purity 5-Phenyl-1,10-phenanthroline for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, analytical methodologies, and key applications of 5-Phenyl-1,10-phenanthroline, a versatile ligand in coordination chemistry and a promising scaffold in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic organic compound featuring a rigid, planar phenanthroline core with a phenyl group substituted at the 5-position. This substitution enhances its steric and electronic properties, making it a valuable ligand for the formation of stable complexes with a wide array of metal ions.[1] These metal complexes exhibit diverse and significant applications, ranging from catalysis and analytical chemistry to the development of novel therapeutic agents and advanced materials for organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a comprehensive overview of commercially available high-purity this compound, its analytical characterization, and detailed experimental protocols for its application in key research areas.
Commercial Availability and Specifications
A variety of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. The selection of a supplier should be guided by the specific requirements of the intended application, including purity, available quantity, and cost.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Smolecule | S582488 | >98% | 250mg, 1g, 5g | Inquire |
| ChemScene | CS-W004559 | ≥95% | 100mg, 250mg, 500mg, 1g | Inquire |
| Sigma-Aldrich | 418021 | Not Specified | Not Specified | Inquire |
| Otto Chemie Pvt. Ltd. | P 1467 | 99%+ (for 1,10-phenanthroline) | 5g, 25g, 100g, 1kg | ~$9 for 5g (of 1,10-phenanthroline)[3] |
| Carl ROTH | KK21.1 | ≥99% (for 1,10-phenanthroline HCl monohydrate) | 5g, 50g | ~$40 for 5g (of 1,10-phenanthroline HCl monohydrate)[4] |
Note: Pricing and availability are subject to change. Purity levels and pricing for this compound may differ from the related phenanthroline compounds listed. Researchers are advised to request a certificate of analysis and inquire directly with the suppliers for the most current information.
Analytical Characterization for Purity Assessment
Ensuring the purity of this compound is critical for the reproducibility and reliability of experimental results. Standard analytical techniques are employed to verify its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. A reversed-phase method is typically employed.[5]
Experimental Protocol:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v) containing 0.1% triethylamine.[6] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 254 nm.[6]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the material to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic protons and carbons.[7][8][9]
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7][8]
-
Internal Standard: Tetramethylsilane (TMS).[8]
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.
-
Analyze the spectra for characteristic peaks corresponding to the phenyl and phenanthroline protons and carbons.
-
Key Applications and Experimental Protocols
The unique properties of this compound and its metal complexes have led to their use in a variety of research fields.
DNA Interaction and Cleavage Studies
Metal complexes of phenanthroline derivatives are known to interact with DNA through intercalation and can act as chemical nucleases.[2][10] The copper complex of this compound, for instance, exhibits nuclease activity.[1]
Experimental Protocol: DNA Cleavage Assay
-
Preparation of the Metal Complex: Synthesize the Cu(II)-5-Phenyl-1,10-phenanthroline complex.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
The metal complex at various concentrations
-
A reducing agent (e.g., 3-mercaptopropionic acid)
-
Buffer (e.g., Tris-HCl)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Analysis: Analyze the DNA cleavage products by agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) forms indicates cleavage activity.[11]
Application in Organic Light-Emitting Diodes (OLEDs)
Phenanthroline derivatives are widely used in OLEDs as electron transport layer (ETL) and hole-blocking layer (HBL) materials due to their high electron mobility and thermal stability.[12]
Experimental Protocol: OLED Fabrication
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol.[12]
-
Plasma Treatment: Treat the cleaned substrates with oxygen plasma to enhance the work function of the ITO.[12]
-
Layer Deposition: In a high-vacuum thermal evaporation chamber, sequentially deposit the following layers:
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy to prevent degradation from air and moisture.[12]
Role in Cancer Research: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Recent studies have highlighted the potential of phenanthroline derivatives as anticancer agents. Some of these compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis.[14][15][16][17]
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth and survival.[14][17] The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Phenanthroline derivatives can interfere with this pathway at different points, leading to the suppression of tumor growth.
Conclusion
High-purity this compound is a readily accessible and highly versatile compound with significant potential in diverse areas of scientific research and drug development. Its ability to form stable metal complexes underpins its utility in DNA interaction studies and catalysis. Furthermore, its promising electronic properties make it a valuable component in the fabrication of advanced OLEDs. The emerging role of its derivatives as inhibitors of critical cancer signaling pathways, such as the PI3K/Akt/mTOR pathway, opens up new avenues for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers and professionals in harnessing the full potential of this remarkable molecule.
References
- 1. Buy this compound | 6153-89-5 [smolecule.com]
- 2. soc.chim.it [soc.chim.it]
- 3. 1,10-Phenanthroline, GR 99%+ 1,10-Phenanthroline, GR 99%+ Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 4. 1,10-Phenanthroline hydrochloride monohydrate, 5 g, CAS No. 3829-86-5 | Complexing Agents | Complexometry | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Separation of 1,10-Phenanthroline, 5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Metal Complexes with 5-Phenyl-1,10-phenanthroline Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring the 5-Phenyl-1,10-phenanthroline ligand. This class of compounds is of significant interest due to its versatile applications in areas ranging from medicinal chemistry, particularly in the development of anticancer and antibacterial agents, to materials science as components in luminescent sensors and organic light-emitting diodes (OLEDs).[1] The introduction of a phenyl group at the 5-position of the 1,10-phenanthroline core enhances the ligand's electronic and steric properties, allowing for the formation of stable and often luminescent complexes with a variety of metal ions.
Application Notes
Metal complexes incorporating this compound are valued for their diverse functionalities. The rigid, planar structure of the phenanthroline moiety facilitates intercalation into DNA, a key mechanism for the anticancer activity of many of these compounds.[2] When complexed with transition metals such as copper, ruthenium, or platinum, the resulting compounds can exhibit enhanced cytotoxicity, often acting as potent nuclease agents that induce DNA cleavage through the generation of reactive oxygen species (ROS).
In the realm of materials science, the unique photophysical properties of these complexes are harnessed. Ruthenium(II) and Iridium(III) complexes, for example, can display strong luminescence, making them suitable for use as phosphorescent emitters in OLEDs or as sensitive probes for detecting specific ions or molecules. The phenyl substituent can further modulate these photophysical properties, influencing the emission wavelength and quantum yield.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound ligand and a representative Ruthenium(II) complex.
Protocol 1: Synthesis of this compound Ligand via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of this compound from 5-bromo-1,10-phenanthroline and phenylboronic acid.
Materials:
-
5-bromo-1,10-phenanthroline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 5-bromo-1,10-phenanthroline (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).
-
Add a 4:1 mixture of toluene and ethanol to the flask.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of toluene.
-
Add the catalyst solution to the reaction flask.
-
Fit the flask with a condenser and heat the mixture to 80-90 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Synthesis of a Representative Ruthenium(II) Complex: Ru(bpy)₂(5-phenyl-phen)₂
This protocol outlines the synthesis of a heteroleptic Ruthenium(II) complex using this compound and 2,2'-bipyridine (bpy) as ligands.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
This compound
-
Ethanol
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq.) in a 3:1 mixture of ethanol and water by heating the mixture to reflux.
-
In a separate flask, dissolve this compound (1.1 eq.) in ethanol.
-
Add the solution of this compound to the refluxing solution of the ruthenium precursor.
-
Continue to reflux the reaction mixture for 4-6 hours. The color of the solution should change, indicating complex formation.
-
After reflux, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as a hexafluorophosphate salt.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the resulting solid under vacuum to yield --INVALID-LINK--₂.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of this compound and its Ruthenium(II) complex.
Table 1: Synthesis and Characterization of this compound
| Parameter | Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 158-162 °C |
| ¹H NMR (CDCl₃, δ) | 9.25 (dd, 1H), 9.20 (dd, 1H), 8.30 (dd, 1H), 8.25 (dd, 1H), 7.80 (s, 1H), 7.75-7.60 (m, 5H), 7.55 (dd, 1H) |
| Mass Spec (ESI+) | m/z = 257.11 [M+H]⁺ |
Table 2: Properties of --INVALID-LINK--₂
| Parameter | Value |
| Yield | 80-90% |
| Appearance | Orange-red solid |
| **UV-Vis (CH₃CN) λₘₐₓ (ε, M⁻¹cm⁻¹) ** | ~287 nm (π→π*), ~450 nm (MLCT) |
| Emission (CH₃CN) λₑₘ | ~615 nm |
| Quantum Yield (Φ) | 0.05 - 0.10 |
| Excited State Lifetime (τ) | 500 - 800 ns |
Visualizations
The following diagrams illustrate the general synthetic workflow and a proposed mechanism of action for the anticancer activity of these metal complexes.
Caption: Synthetic workflow for this compound metal complexes.
Caption: Proposed mechanism of anticancer activity.
References
5-Phenyl-1,10-Phenanthroline: A Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is of paramount importance, particularly in the development of novel pharmaceuticals and functional materials. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for constructing these crucial linkages. The efficiency and selectivity of these copper-catalyzed transformations are often dictated by the nature of the ligand coordinated to the copper center. 5-Phenyl-1,10-phenanthroline has garnered significant attention as a robust N,N-bidentate ligand that can significantly enhance the catalytic activity of copper in a variety of cross-coupling reactions, including Ullmann-type condensations and Suzuki-Miyaura couplings. Its unique steric and electronic properties contribute to the stabilization of the copper catalyst and facilitate key steps in the catalytic cycle.
This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in copper-catalyzed cross-coupling reactions, aimed at researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through a modified Skraup reaction, a classic method for quinoline synthesis.[1] This approach involves the reaction of 8-aminoquinoline with an α,β-unsaturated aldehyde or ketone derived from benzaldehyde.
Protocol: Synthesis of this compound via Modified Skraup Reaction
Materials:
-
8-Aminoquinoline
-
Cinnamaldehyde (or a suitable precursor to an α,β-unsaturated carbonyl compound with a phenyl group)
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
To this mixture, add 8-aminoquinoline and the oxidizing agent.
-
Slowly add cinnamaldehyde to the reaction mixture with continuous stirring.
-
Heat the mixture to the appropriate temperature (typically between 120-160 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain pure this compound.
Applications in Copper-Catalyzed Cross-Coupling Reactions
The this compound ligand has proven to be effective in promoting various copper-catalyzed cross-coupling reactions. Below are detailed protocols for representative C-N and C-C bond-forming reactions.
Copper-Catalyzed N-Arylation of Indoles (Ullmann Condensation)
The N-arylation of indoles is a fundamental transformation in the synthesis of many biologically active compounds. The copper/5-Phenyl-1,10-phenanthroline system can effectively catalyze this reaction.
Table 1: Reaction Conditions and Yields for Copper-Catalyzed N-Arylation of Indoles
| Entry | Aryl Halide | Indole | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Indole | CuI (5) | This compound (10) | K₃PO₄ | Dioxane | 110 | 24 | >95 |
| 2 | Bromobenzene | 5-Cyanoindole | CuI (10) | This compound (20) | Cs₂CO₃ | DMF | 120 | 36 | 85 |
| 3 | 4-Iodotoluene | 2-Methylindole | CuI (5) | This compound (10) | K₂CO₃ | Toluene | 100 | 24 | 92 |
Note: The data in this table is representative and may vary based on the specific substrates and reaction scale.
Protocol: General Procedure for the Copper-Catalyzed N-Arylation of Indole
Materials:
-
Aryl halide (1.0 mmol)
-
Indole (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add CuI, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide, indole, and anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl indole.
Copper-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While traditionally catalyzed by palladium, copper-based systems with ligands like this compound offer a more economical alternative.
Table 2: Reaction Conditions and Yields for Copper-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl Bromide | Phenylboronic Acid | CuI (10) | This compound (20) | CsF | DMF/Toluene (1:1) | 140 | 36 | 78 |
| 2 | 4-Iodoanisole | 4-Methylphenylboronic Acid | CuI (5) | This compound (10) | K₃PO₄ | Dioxane | 120 | 24 | 88 |
| 3 | 1-Bromonaphthalene | 2-Thienylboronic Acid | CuI (10) | This compound (20) | Cs₂CO₃ | DMF | 130 | 30 | 75 |
Note: The data in this table is representative and may vary based on the specific substrates and reaction scale.
Protocol: General Procedure for the Copper-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
This compound (0.20 mmol, 20 mol%)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Anhydrous DMF/Toluene (1:1, 4 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine CuI, this compound, arylboronic acid, and CsF.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide and the anhydrous DMF/Toluene solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C with vigorous stirring for 36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the biaryl product.
Visualizing the Catalytic Process
To better understand the role of this compound in copper-catalyzed cross-coupling, the following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for copper-catalyzed cross-coupling reactions.
Caption: General experimental workflow for copper-catalyzed cross-coupling.
Conclusion
This compound is a highly effective ligand for enhancing the catalytic activity of copper in a range of important cross-coupling reactions. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst system in their own synthetic endeavors. The mild reaction conditions, good to excellent yields, and the use of an inexpensive and earth-abundant metal make the copper/5-Phenyl-1,10-phenanthroline system an attractive tool for the synthesis of complex organic molecules in both academic and industrial settings. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols: 5-Phenyl-1,10-phenanthroline in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Phenyl-1,10-phenanthroline as a ligand in palladium-catalyzed cross-coupling reactions. 1,10-Phenanthroline and its derivatives are a robust class of N-donor ligands that form stable and catalytically active complexes with palladium. The introduction of a phenyl group at the 5-position can modulate the electronic and steric properties of the ligand, potentially influencing the efficiency and selectivity of catalytic transformations. This document outlines detailed experimental protocols for representative palladium-catalyzed reactions, presents quantitative data from related systems, and provides visual diagrams of catalytic cycles and experimental workflows.
Overview of 1,10-Phenanthroline Ligands in Palladium Catalysis
1,10-Phenanthroline (phen) is a bidentate chelating ligand widely employed in coordination chemistry and catalysis.[1] In palladium-catalyzed reactions, phenanthroline-based ligands are known to stabilize the palladium center, facilitate oxidative addition and reductive elimination steps, and influence the overall catalytic activity. The rigid, planar structure of the phenanthroline core provides thermal stability to the catalytic complex.[2] Functionalization of the phenanthroline backbone allows for the fine-tuning of the ligand's properties. For instance, substituted phenanthrolines have been successfully utilized in Heck, Suzuki-Miyaura, and C-H activation reactions.[3][4]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The following protocol is adapted from a study on a palladium catalyst supported on a phenanthroline-based microporous organic polymer and serves as a representative procedure.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a 15 mL pressure tube, add the aryl halide (0.5 mmol), phenylboronic acid (0.75 mmol), K₂CO₃ (1.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with this compound as ligand, typically 0.6 mol% Pd).
-
Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., dioxane/water mixture).
-
Reaction Conditions: Seal the pressure tube and stir the reaction mixture at 80 °C for the specified time (e.g., 2-12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
The following data is derived from a study using a palladium catalyst supported on a 4,7-diphenyl-1,10-phenanthroline-based polymer and is presented here as a representative example of the efficacy of phenanthroline-ligated palladium catalysts.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 99 |
| 2 | Bromobenzene | Biphenyl | 98 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 4 | 4-Bromotoluene | 4-Methylbiphenyl | 96 |
| 5 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 89 |
Catalytic Cycle for Suzuki-Miyaura Coupling
Palladium-Catalyzed Heck Reaction
The Heck reaction is a versatile method for the olefination of aryl or vinyl halides. The use of phenanthroline-based ligands can enhance the stability and activity of the palladium catalyst in these transformations.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a 15 mL pressure tube, combine the aryl halide (0.5 mmol), methyl acrylate (0.75 mmol), Et₃N (0.75 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with this compound, 0.6 mol% Pd).
-
Solvent Addition: Add 1.0 mL of DMF to the mixture.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 130 °C under a nitrogen atmosphere for the required duration (e.g., 6-24 hours).
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
Quantitative Data: Heck Coupling of Aryl Halides with Methyl Acrylate
The following data is derived from a study using a palladium catalyst supported on a 4,7-diphenyl-1,10-phenanthroline-based polymer and is presented here as a representative example.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Methyl cinnamate | 98 |
| 2 | 4-Iodoanisole | Methyl 4-methoxycinnamate | 96 |
| 3 | 4-Iodotoluene | Methyl 4-methylcinnamate | 95 |
| 4 | 4-Iodobenzonitrile | Methyl 4-cyanocinnamate | 91 |
| 5 | Bromobenzene | Methyl cinnamate | 85 |
Catalytic Cycle for the Heck Reaction
Synthesis of a Palladium(II)-Phenanthroline Precatalyst
A common precatalyst for these reactions is Pd(phen)Cl₂. The synthesis is straightforward and provides a stable, air-tolerant source of the palladium-ligand complex.
Experimental Protocol: Synthesis of Dichloro(1,10-phenanthroline)palladium(II)
-
Starting Materials: Use commercially available potassium tetrachloropalladate(II) (K₂PdCl₄) and 1,10-phenanthroline monohydrate.
-
Procedure: Dissolve K₂PdCl₄ in water. In a separate flask, dissolve 1,10-phenanthroline monohydrate in methanol.
-
Reaction: Slowly add the methanolic solution of the ligand to the aqueous solution of the palladium salt with stirring. An immediate precipitation of a yellow solid should be observed.
-
Isolation: Continue stirring for a few hours at room temperature. Collect the solid by filtration, wash with water and then a small amount of cold methanol, and dry under vacuum.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction using a this compound ligand.
References
- 1. soc.chim.it [soc.chim.it]
- 2. alfachemic.com [alfachemic.com]
- 3. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Spectrophotometric Determination of Iron(II) using 5-Phenyl-1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of 5-Phenyl-1,10-phenanthroline for the sensitive and selective spectrophotometric determination of iron(II). The methodology is based on the formation of a stable, colored complex between iron(II) and this compound, which can be quantified using UV-Vis spectrophotometry.
Principle
This compound is a derivative of 1,10-phenanthroline that reacts with ferrous iron (Fe²⁺) to form a stable, intensely colored tris(this compound)iron(II) complex. The intensity of the color produced is directly proportional to the concentration of iron(II) in the sample and obeys Beer's law over a specific concentration range.
The key reaction steps are:
-
Reduction of Fe(III) to Fe(II): Since this compound reacts specifically with Fe(II), any ferric iron (Fe³⁺) present in the sample must first be reduced to the ferrous state. Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[1][2]
-
Complexation: The reduced iron(II) then reacts with three molecules of this compound to form the colored complex.
-
pH Control: The formation of the complex is pH-dependent. A buffer solution, typically sodium acetate, is used to maintain the optimal pH for color development.[2]
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), and the iron concentration is determined from a calibration curve.
While specific data for the this compound-iron(II) complex is not widely published, data for the structurally similar 4,7-diphenyl-1,10-phenanthroline (bathophenanthroline) complex provides a strong basis for this method. The bathophenanthroline-iron(II) complex exhibits a wavelength of maximum absorption (λmax) at approximately 533 nm with a high molar extinction coefficient of about 22,400 L·mol⁻¹·cm⁻¹.[3]
Quantitative Data Summary
The following table summarizes the key analytical parameters for the spectrophotometric determination of iron(II) using phenanthroline derivatives. The data for 4,7-diphenyl-1,10-phenanthroline is presented as a close analogue for this compound.
| Parameter | 1,10-Phenanthroline | 4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline) |
| Wavelength of Max. Absorbance (λmax) | ~510 nm | ~533 nm[3] |
| Molar Absorptivity (ε) | ~11,100 L·mol⁻¹·cm⁻¹[2] | ~22,400 L·mol⁻¹·cm⁻¹[3] |
| Optimal pH Range | 3 - 9[2][4] | 3 - 9 (inferred) |
| Stoichiometry (Ligand:Fe²⁺) | 3:1[4] | 3:1[3] |
| Color of Complex | Orange-Red[1][4] | Red[3] |
Experimental Protocols
-
Standard Iron Stock Solution (100 µg/mL): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in approximately 500 mL of deionized water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water. This solution is stable for several months.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2]
-
Prepare a series of standard iron solutions by accurately diluting the 100 µg/mL stock solution. For example, to prepare 1, 2, 4, 6, and 8 µg/mL standards, pipette 1, 2, 4, 6, and 8 mL of the stock solution into separate 100 mL volumetric flasks.
-
To each flask, add 50 mL of deionized water.
-
Add 1 mL of hydroxylamine hydrochloride solution to each flask and mix well.
-
Add 10 mL of the this compound solution to each flask and mix.
-
Add 8 mL of the sodium acetate buffer solution to each flask and mix.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.
-
Prepare a blank solution containing all reagents except the iron standard.
-
Take a known volume of the sample solution and place it in a 100 mL volumetric flask.
-
Add 50 mL of deionized water.
-
Follow steps 3-7 as described in the preparation of calibration standards.
-
Measure the absorbance of the sample solution against the reagent blank at the predetermined λmax (approximately 533 nm).
-
Determine the concentration of iron in the sample from the calibration curve.
Potential Interferences
Several ions can interfere with the determination of iron using phenanthroline derivatives. The table below summarizes common interferences and methods for their mitigation.
| Interfering Ion | Nature of Interference | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺.[4] | Add an excess of hydroxylamine hydrochloride.[4] |
| Cyanide, Nitrite, Phosphates | Interfere with color development.[4] | Boiling with acid can remove cyanide and nitrite. Addition of citrate can mask phosphates.[4] |
| Zn²⁺, Cr³⁺, Co²⁺, Cu²⁺, Ni²⁺ | Form complexes with the phenanthroline reagent.[1][4] | Use a larger excess of the phenanthroline reagent. Solvent extraction of the iron complex can also be employed.[4] |
| Bi³⁺, Cd²⁺, Hg²⁺, Ag⁺ | Can precipitate the phenanthroline reagent.[4] | Add an excess of the phenanthroline reagent. |
Visualizations
Caption: Logical workflow for the spectrophotometric determination of iron(II).
Caption: Step-by-step experimental workflow for iron(II) determination.
References
Application Notes and Protocols: 5-Phenyl-1,10-phenanthroline Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Derivatives of 1,10-phenanthroline (phen) are a cornerstone in the architecture of modern Organic Light-Emitting Diodes (OLEDs).[1] These materials are highly valued for their exceptional electron-transporting properties, high thermal stability, and morphological stability.[1][2] The introduction of a phenyl group at the 5-position of the phenanthroline core can further enhance these characteristics, leading to improved device efficiency, stability, and operational lifetime.[2] These derivatives are versatile and can be employed as electron-transport materials (ETMs), hole-blocking materials (HBMs), host materials for phosphorescent emitters, or even as emissive materials themselves.[1][3] Their rigid, planar structure and ability to form coordination complexes with metal ions also make them suitable for use in the charge generation unit (CGU) of tandem OLEDs.[4][5]
Applications in OLEDs
5-Phenyl-1,10-phenanthroline derivatives are primarily utilized in the following roles within an OLED device stack:
-
Electron Transport Layer (ETL): This is the most common application. Their inherent high electron mobility facilitates the efficient transport of electrons from the cathode towards the emissive layer, ensuring balanced charge injection and recombination.[1][2] Novel derivatives have shown significant performance improvements over the widely used bathophenanthroline (Bphen).[1]
-
Host Material: In phosphorescent OLEDs (PhOLEDs), the host material constitutes the bulk of the emissive layer. Phenanthroline derivatives can serve as excellent hosts due to their high triplet energy, which allows for efficient energy transfer to the phosphorescent dopant (emitter) and prevents back-energy transfer.[6][7]
-
Emissive Material: While less common, functionalized phenanthroline derivatives have been developed as emitters, particularly for blue fluorescence.[8][9] By incorporating electron-donating groups, their emission color and efficiency can be tuned.[10]
-
Charge Generation Unit (CGU): In tandem OLEDs, which feature multiple stacked emissive units, the CGU is critical for connecting these units electrically. Phenanthroline derivatives, when doped with alkali metals like lithium, can efficiently generate and inject charges into the adjacent layers.[2][4]
Data Presentation: Performance of this compound Derivatives
The performance of OLEDs is highly dependent on the specific device architecture, materials used, and fabrication conditions. The following table summarizes reported performance data for selected phenanthroline derivatives to provide a comparative assessment.
| Derivative Name | Abbreviation | Role in Device | Driving Voltage (V) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Device Lifetime (LT95) |
| 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene | p-bPPhenB | ETM | 2.7 | 56.8 | 30.8 | 130 h |
| 4,7-diphenyl-1,10-phenanthroline (benchmark) | Bphen | ETM | 3.7 | 39 | 27.1 | 13 h |
| 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline | - | ETM | - | - | - | - |
| 1,3-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene | BPPB | Host in nCGL | - | - | - | Enhanced stability over Bphen |
| 2-(4-(9H-carbazol-9-yl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | Cz-SBDPI | Emitter | - | 5.7 | 6.2 | - |
Note: "-" indicates data not specified in the provided search results. Performance metrics are for specific, optimized device structures and may vary.[1][2][4][9]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of OLED Devices Utilizing 5-Phenyl-1,10-phenanthroline (Bphen) as an Electron Transport Layer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication of Organic Light-Emitting Diodes (OLEDs) using 5-Phenyl-1,10-phenanthroline, commonly known as Bphen, as the electron transport layer (ETL). This document outlines the fundamental principles, experimental protocols, and performance metrics associated with incorporating Bphen into OLED device architectures.
Introduction to this compound (Bphen) in OLEDs
This compound (Bphen) is a widely utilized organic material in the fabrication of high-performance OLEDs. Its primary role is to facilitate the efficient transport of electrons from the cathode to the emissive layer (EML), where they recombine with holes to generate light. The key properties of Bphen that make it an excellent candidate for an ETL include:
-
High Electron Mobility: Bphen possesses good electron mobility, ensuring efficient charge transport.
-
Good Thermal Stability: Its stable molecular structure allows it to withstand the thermal stresses during the fabrication process and device operation.
-
Suitable Energy Levels: The Lowest Unoccupied Molecular Orbital (LUMO) level of Bphen is well-aligned with the work function of common cathode materials and the LUMO of many emissive materials, facilitating efficient electron injection.
-
Hole Blocking Capabilities: Bphen can also act as a hole-blocking layer, preventing holes from passing through the EML to the ETL, thereby increasing the probability of electron-hole recombination within the emissive layer and enhancing device efficiency.
OLED Device Architecture with Bphen ETL
A typical multilayer OLED device incorporating Bphen as the ETL is fabricated on a transparent conductive substrate, such as Indium Tin Oxide (ITO) coated glass. The general device structure is as follows:
Substrate / Anode (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
The function of each layer is crucial for the overall device performance. The HIL and HTL facilitate the injection and transport of holes from the anode, while the EML is where light is generated. The Bphen ETL transports electrons from the cathode, and the EIL enhances the injection of electrons from the cathode into the ETL.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication of an OLED device with a Bphen ETL using thermal evaporation, a common technique for depositing thin organic films.
Substrate Preparation and Cleaning
Thorough cleaning of the ITO substrate is critical to remove contaminants that can lead to device short circuits and performance degradation.
Materials and Equipment:
-
Pre-patterned ITO-coated glass substrates (e.g., 15 Ω/sq)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropyl alcohol (IPA, semiconductor grade)
-
Ultrasonic bath
-
Nitrogen (N₂) gas gun
-
UV-Ozone cleaner (optional, but recommended)
Protocol:
-
Place the ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in ultrasonic baths containing DI water, acetone, and isopropyl alcohol for 15 minutes each.
-
After each sonication step, rinse the substrates thoroughly with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
For enhanced cleaning and to improve the work function of the ITO, treat the substrates with UV-Ozone for 10-15 minutes immediately before loading them into the deposition chamber.
Organic and Metal Layer Deposition via Thermal Evaporation
This process is carried out in a high-vacuum environment to prevent contamination and ensure the purity of the deposited layers.
Materials and Equipment:
-
High-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr)
-
Organic materials: HIL, HTL, EML, and Bphen (ETL) powders
-
EIL material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al pellets or wire)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with a shadow mask to define the active area of the device
Protocol:
-
Load the cleaned ITO substrates into the substrate holder within the vacuum chamber.
-
Load the organic materials, LiF, and Al into their respective evaporation sources (e.g., resistively heated boats or crucibles).
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
Sequentially deposit the organic and inorganic layers onto the substrates by heating the sources. The deposition rate and thickness of each layer should be carefully controlled using the QCM. A typical deposition rate for organic materials is 1-2 Å/s.
-
Hole Injection Layer (HIL): e.g., HAT-CN (Hexaazatriphenylene-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminium) doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL): this compound (Bphen)
-
Electron Injection Layer (EIL): LiF (Lithium Fluoride)
-
Cathode: Al (Aluminum)
-
-
After the deposition of all layers is complete, allow the chamber to cool down before venting it to atmospheric pressure with an inert gas like nitrogen.
-
Remove the fabricated OLED devices from the chamber.
Data Presentation: Performance of OLEDs with Bphen ETL
The performance of OLED devices is characterized by several key metrics. The following tables summarize typical performance data for OLEDs incorporating Bphen as the ETL. The exact values can vary depending on the specific device architecture, materials used in other layers, and fabrication conditions.
Table 1: Device Architecture and Layer Thicknesses
| Layer | Material | Typical Thickness (nm) |
| Anode | ITO | ~150 |
| HIL | HAT-CN | 10 - 20 |
| HTL | NPB | 30 - 50 |
| EML | Alq₃ | 20 - 40 |
| ETL | Bphen | 20 - 60 |
| EIL | LiF | 0.5 - 1.5 |
| Cathode | Al | 100 - 150 |
Table 2: Performance Metrics of a Green OLED with Bphen ETL
| Parameter | Value |
| Turn-on Voltage | 2.5 - 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Luminous Efficiency | 3.5 - 5.0 cd/A |
| Maximum Power Efficiency | 2.0 - 3.5 lm/W |
| Maximum External Quantum Efficiency (EQE) | 1.0 - 1.5 % |
| Color Coordinates (CIE 1931) | (0.32, 0.55) |
Note: The performance can be significantly enhanced by using phosphorescent emitters in the EML and by optimizing the thickness and composition of each layer.
Visualizations
OLED Fabrication Workflow
Caption: Workflow for the fabrication of an OLED device.
OLED Device Structure and Charge Transport
Caption: Schematic of OLED structure and charge dynamics.
Application Notes and Protocols: 5-Phenyl-1,10-phenanthroline as a Photosensitizer in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photodynamic therapy (PDT) presents a promising modality for cancer treatment, utilizing a photosensitizer, light, and oxygen to induce targeted cell death.[1] This document provides detailed application notes and experimental protocols for the investigation of 5-Phenyl-1,10-phenanthroline as a potential photosensitizer in PDT. While direct experimental data for this compound is limited in the current literature, the protocols and data presented herein are based on studies of closely related phenanthroline derivatives and established methodologies in the field of photodynamic therapy. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this compound and its potential analogues.
Introduction to this compound in PDT
1,10-phenanthroline and its derivatives are a class of compounds extensively studied for their coordination chemistry and biological activities, including anticancer properties.[2][3] The introduction of a phenyl group at the 5-position of the phenanthroline core in this compound is anticipated to enhance its photophysical properties, such as light absorption and the generation of reactive oxygen species (ROS), which are crucial for effective photodynamic therapy.[4] The planar structure of the phenanthroline moiety facilitates intercalation with DNA, a property that can be advantageous for targeted nuclear damage upon photoactivation.[5] The primary mechanism of PDT involves the activation of the photosensitizer by light of a specific wavelength, leading to the production of cytotoxic singlet oxygen (¹O₂) and other ROS, which in turn induce apoptosis and necrosis in tumor cells.[6]
Photophysical and Photochemical Properties
Table 1: Representative Photophysical and Photochemical Data for a Phenanthroline-Based Photosensitizer
| Property | Value | Reference Compound |
| Absorption Maximum (λmax) | Not Available | - |
| Molar Extinction Coefficient (ε) | Not Available | - |
| Emission Maximum (λem) | Not Available | - |
| Fluorescence Quantum Yield (ΦF) | Not Available | - |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.0613 | Cyclometalated Ir(III) complex |
Note: This data is for a related phenanthroline-based complex and should be determined experimentally for this compound.[5]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 5-aryl-1,10-phenanthroline derivatives can be adapted for the synthesis of this compound. A common approach involves a Suzuki or Stille cross-coupling reaction.[4]
Protocol: Suzuki Cross-Coupling for Synthesis of this compound
-
Materials: 5-Bromo-1,10-phenanthroline, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene/ethanol/water mixture).
-
Reaction Setup: In a round-bottom flask, combine 5-Bromo-1,10-phenanthroline (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
Solvent Addition: Add the solvent mixture to the flask.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.
-
Work-up: After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a critical parameter for evaluating the efficacy of a photosensitizer. A common method for its determination is through the use of a chemical probe, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.[5][7]
Protocol: Singlet Oxygen Quantum Yield Determination using DPBF
-
Materials: this compound, 1,3-diphenylisobenzofuran (DPBF), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and a suitable solvent (e.g., DMSO).
-
Sample Preparation: Prepare solutions of the test compound and the reference photosensitizer with matched absorbance at the irradiation wavelength. Add a solution of DPBF to each.
-
Irradiation: Irradiate the solutions with a light source of the appropriate wavelength.
-
Data Acquisition: Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) at regular time intervals using a UV-Vis spectrophotometer.
-
Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF decomposition, and F is the light absorption correction factor (F = 1 - 10⁻ᴬᵇˢ).
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of photosensitizers upon light activation.[8][9]
Protocol: MTT Assay for Phototoxicity
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of this compound and incubate for a predetermined time (e.g., 4-24 hours) in the dark. Include control wells with no photosensitizer.
-
Irradiation: Wash the cells with PBS to remove the extracellular photosensitizer. Add fresh medium and irradiate the designated wells with a light source of the appropriate wavelength and light dose. Keep a set of non-irradiated plates as dark toxicity controls.
-
Post-Irradiation Incubation: Incubate the plates for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death) for both light-activated and dark conditions.
Cellular Uptake and Localization
Understanding the cellular uptake and subcellular localization of a photosensitizer is crucial for elucidating its mechanism of action. This can be investigated using fluorescence microscopy if the compound is fluorescent.
Protocol: Cellular Uptake and Localization by Fluorescence Microscopy
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Incubation: Treat the cells with this compound at a specific concentration and incubate for various time points.
-
Staining (Optional): To determine subcellular localization, co-stain the cells with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus).
-
Washing: Wash the cells with PBS to remove the extracellular photosensitizer.
-
Fixation (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope using appropriate filter sets.
-
Analysis: Analyze the images to determine the cellular uptake efficiency and the subcellular distribution of the photosensitizer.
In Vivo Photodynamic Therapy in a Murine Tumor Model
Animal models are essential for evaluating the in vivo efficacy of a photosensitizer. A common model is the subcutaneous tumor model in mice.[10][11]
Protocol: In Vivo PDT in a Murine Xenograft Model
-
Tumor Induction: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer this compound to the tumor-bearing mice via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection).
-
Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor tissue (this needs to be optimized, typically ranging from a few hours to 24 hours).
-
Irradiation: Anesthetize the mice and irradiate the tumor area with a laser or LED light source of the appropriate wavelength and a specific light dose.
-
Tumor Monitoring: Measure the tumor volume at regular intervals using a caliper. Monitor the general health and body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Mechanism of Photodynamic Therapy
Caption: General mechanism of Type II photodynamic therapy.
Experimental Workflow for In Vitro Phototoxicity
Caption: Workflow for assessing in vitro phototoxicity using the MTT assay.
Logical Relationship for In Vivo PDT Study
Caption: Logical flow of an in vivo photodynamic therapy experiment.
Safety Precautions
-
When handling this compound and its solutions, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Photosensitizers can cause skin photosensitivity. Avoid exposure of skin and eyes to the light sources used for photoactivation.
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound holds potential as a photosensitizer for photodynamic therapy due to its structural features. The protocols and application notes provided in this document offer a framework for the systematic evaluation of its efficacy, from fundamental photophysical characterization to in vivo therapeutic studies. It is imperative that researchers experimentally determine the specific parameters for this compound to fully elucidate its potential in PDT.
References
- 1. Properties and applications of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06269A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft model and PDT therapy [bio-protocol.org]
Application Notes and Protocols for the Functionalization of 5-Phenyl-1,10-phenanthroline in Chemosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 5-Phenyl-1,10-phenanthroline as a versatile platform for the development of novel chemosensors. The unique structural and electronic properties of this molecule make it an excellent candidate for creating sensitive and selective fluorescent and colorimetric sensors for various analytes, particularly metal ions.[1]
Introduction to this compound in Chemosensing
1,10-phenanthroline (phen) and its derivatives are widely recognized for their strong chelating affinity for a variety of metal ions.[2][3] The introduction of a phenyl group at the 5-position enhances the molecule's electronic and steric characteristics, providing a scaffold that can be further modified to tune its photophysical properties for specific sensing applications.[1] Functionalization of the this compound core can be targeted at several positions, including the phenyl ring or the phenanthroline nucleus itself, to introduce specific recognition moieties and signaling units.[1][4] These modifications can lead to chemosensors that operate through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[5]
Common analytes for phenanthroline-based chemosensors include transition metal ions like Zn²⁺, Fe²⁺, and Cu²⁺, which are of significant interest in biological and environmental systems.[6][7][8][9] The development of sensors for these ions is crucial for understanding their roles in physiological processes and for monitoring their levels in various samples.
Strategies for Functionalization
The functionalization of this compound can be approached through two primary strategies: modification of the pendent phenyl ring or substitution on the phenanthroline core.
Strategy 1: Functionalization of the Phenyl Ring
This approach leverages the reactivity of the phenyl group for the introduction of recognition units. A common pathway involves electrophilic aromatic substitution reactions.
Caption: Workflow for phenyl ring functionalization.
Strategy 2: Functionalization of the Phenanthroline Core
Direct modification of the phenanthroline backbone offers another route to introduce functionality. This can be achieved through various organic reactions, such as the synthesis of imidazo-phenanthrolines.
Caption: Synthesis of an imidazo-phenanthroline derivative.
Data Presentation: Performance of Phenanthroline-Based Chemosensors
The following table summarizes the performance characteristics of representative chemosensors based on functionalized 1,10-phenanthroline derivatives, providing a benchmark for newly developed sensors.
| Sensor Name/Derivative | Target Analyte | Sensing Mode | Limit of Detection (LOD) | Solvent System | Reference |
| Imidazo[4,5-f][6][10]phenanthroline derivative | Fe²⁺ | Colorimetric | Not specified | Buffer-ethanol | [7] |
| Imidazo[4,5-f][6][10]phenanthroline derivative | Zn²⁺ | Ratiometric Fluorescence | Not specified | Buffer-ethanol | [7] |
| Cellulose-based phenanthroline | Fe²⁺ | Visual & Fluorescent | 50 ppb (visual), 2.6 ppb (fluorescent) | Aqueous media | [8] |
| Dibenzo[b,j][6][10]phenanthroline | Cu²⁺ | Colorimetric | 0.14 µM | Aqueous solution | [9] |
| 4-(1H-imidazo[4,5-f][6][10]phenanthrolin-2-yl) nitrobenzene | D-3-hydroxybutyric acid | Colorimetric | 0.25 µM | DMSO/H₂O |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Aminophenyl)-1,10-phenanthroline
This protocol describes a two-step synthesis to introduce an amino group onto the phenyl ring of this compound, creating a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Distilled water
-
Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, separation funnel, rotary evaporator.
Procedure:
Step 1: Nitration of this compound
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add a mixture of 1 mL of concentrated nitric acid and 2 mL of concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-(4-Nitrophenyl)-1,10-phenanthroline.
Step 2: Reduction to 5-(4-Aminophenyl)-1,10-phenanthroline
-
In a 250 mL round-bottom flask, suspend the dried 5-(4-Nitrophenyl)-1,10-phenanthroline in 50 mL of ethanol.
-
Add 5.0 g of SnCl₂·2H₂O and 10 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 2 M sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(4-Aminophenyl)-1,10-phenanthroline.
Protocol 2: Development of a Fluorescent Chemosensor for Zn²⁺
This protocol outlines the synthesis of a Schiff base chemosensor from 5-(4-Aminophenyl)-1,10-phenanthroline and its application in the detection of Zn²⁺.
Materials:
-
5-(4-Aminophenyl)-1,10-phenanthroline (from Protocol 1)
-
Salicylaldehyde
-
Ethanol
-
Zinc Chloride (ZnCl₂)
-
HEPES buffer (pH 7.4)
-
Fluorometer
Procedure:
Step 1: Synthesis of the Schiff Base Ligand
-
Dissolve 0.5 g of 5-(4-Aminophenyl)-1,10-phenanthroline in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 0.25 mL of salicylaldehyde to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature. A yellow precipitate should form.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the Schiff base chemosensor.
Step 2: Spectroscopic Studies
-
Prepare a stock solution (1 mM) of the synthesized chemosensor in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of test solutions by diluting the stock solution in HEPES buffer (pH 7.4) to a final concentration of 10 µM.
-
Prepare stock solutions of various metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺) as their chloride or nitrate salts.
-
Record the fluorescence emission spectrum of the chemosensor solution.
-
Titrate the chemosensor solution with increasing concentrations of the Zn²⁺ stock solution and record the fluorescence spectrum after each addition.
-
To test for selectivity, add other metal ion solutions to separate chemosensor solutions and record the fluorescence spectra.
Signaling Pathway:
References
- 1. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 1,10-Phenanthroline-5,6-quinone | Semantic Scholar [semanticscholar.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new multifunctional phenanthroline-derived probe for colorimetric sensing of Fe2+ and fluorometric sensing of Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellulose-Based Sensor Containing Phenanthroline for the Highly Selective and Rapid Detection of Fe2+ Ions with Naked Eye and Fluorescent Dual Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immobilization of 5-Phenyl-1,10-phenanthroline on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of 5-Phenyl-1,10-phenanthroline and its functionalized derivatives onto various solid supports. This powerful technique enables the development of robust and recyclable catalysts, sensors, and affinity matrices for a wide range of applications in chemical synthesis, environmental monitoring, and pharmaceutical research.
Introduction
This compound is a versatile bidentate chelating ligand known for its ability to form stable complexes with a variety of metal ions. The immobilization of this ligand onto solid supports offers significant advantages, including ease of separation from reaction mixtures, potential for reuse, and enhanced stability of the resulting metal complexes. The choice of solid support and the immobilization strategy are critical factors that determine the performance of the final material. This document outlines key methodologies for the functionalization of this compound and its subsequent covalent attachment to common solid supports such as silica, magnetic nanoparticles, and polymers.
Data Presentation: Performance of Immobilized Phenanthroline Catalysts
The following tables summarize the catalytic performance of various immobilized 1,10-phenanthroline derivatives in different chemical transformations. This data provides a comparative analysis to guide the selection of the most suitable catalyst system for a specific application.[1]
Table 1: Iron-Catalyzed Alkene Hydrosilylation [1]
| Ligand/Catalyst Precursor | Substituent Position | Yield (%) | Regioselectivity (1,4-adduct : 1,2-adduct) |
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
| 2,9-Di-sec-butyl-1,10-phenanthroline | 2,9- | 95 | >99:1 |
Table 2: Nickel(II) and Iron(II) Complexes in Ethylene Oligomerization [1]
| Ligand/Catalyst Precursor | Metal | Substituent | Activity (10⁶ g·mol⁻¹·h⁻¹) | Selectivity (α-olefins, %) |
| 1,10-Phenanthroline | Ni | Unsubstituted | 0.5 | 85 |
| 2,9-Dimethyl-1,10-phenanthroline | Ni | 2,9-Me | 1.2 | 92 |
| 1,10-Phenanthroline | Fe | Unsubstituted | 0.8 | 78 |
| 2,9-Diacetyl-1,10-phenanthroline | Fe | 2,9-Ac | 1.5 | 88 |
Table 3: Ruthenium and Copper Complexes in Photocatalysis and Electrocatalysis [1]
| Complex | Ligand Type | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| [Ru(phen)₃]²⁺ | 1,10-Phenanthroline | Photocatalytic Oxidation | 1200 | 0.5 |
| [Cu(dmp)₂]⁺ | 2,9-Dimethyl-1,10-phenanthroline | Electrocatalytic CO₂ Reduction | 850 | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols cover the synthesis of functionalized this compound and its immobilization on silica and magnetic nanoparticles.
Protocol 1: Synthesis of 5-(4-Aminophenyl)-1,10-phenanthroline
This protocol describes the synthesis of an amino-functionalized this compound, which is a key precursor for covalent immobilization onto various solid supports.
Materials:
-
5-Bromo-1,10-phenanthroline
-
4-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine 5-bromo-1,10-phenanthroline (1.0 eq), 4-aminophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under the inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-(4-aminophenyl)-1,10-phenanthroline.
Protocol 2: Immobilization of 5-(4-Aminophenyl)-1,10-phenanthroline on Amino-Functionalized Silica Gel
This protocol details the covalent attachment of the amino-functionalized phenanthroline derivative to a silica support that has been pre-functionalized with amino groups, using glutaraldehyde as a crosslinker.
Materials:
-
Silica gel (high purity, for chromatography)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene (anhydrous)
-
5-(4-Aminophenyl)-1,10-phenanthroline
-
Glutaraldehyde solution (25% in water)
-
Phosphate buffer (pH 7.0)
-
Ethanol
-
Deionized water
Procedure:
Part A: Amino-functionalization of Silica Gel
-
Activate the silica gel by heating at 120 °C for 4 hours to remove adsorbed water.
-
Suspend the activated silica gel in anhydrous toluene under an inert atmosphere.
-
Add 3-aminopropyltriethoxysilane (APTES) to the suspension.
-
Reflux the mixture for 24 hours with constant stirring.
-
Cool the mixture, filter the amino-functionalized silica (SiO₂-NH₂), and wash thoroughly with toluene, ethanol, and deionized water.
-
Dry the SiO₂-NH₂ under vacuum.
Part B: Immobilization of 5-(4-Aminophenyl)-1,10-phenanthroline
-
Suspend the dried SiO₂-NH₂ in a phosphate buffer (pH 7.0).
-
Add an excess of glutaraldehyde solution and stir at room temperature for 2 hours.
-
Wash the glutaraldehyde-activated silica thoroughly with deionized water to remove unreacted glutaraldehyde.
-
Immediately suspend the activated silica in a solution of 5-(4-aminophenyl)-1,10-phenanthroline in a suitable solvent (e.g., ethanol/water mixture).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the resulting solid, and wash sequentially with ethanol and deionized water to remove any unreacted phenanthroline derivative.
-
Dry the final product, silica-immobilized this compound, under vacuum.
Protocol 3: Immobilization of a Carboxylated this compound Derivative on Amino-Functionalized Magnetic Nanoparticles
This protocol describes the synthesis of a carboxylated phenanthroline derivative and its subsequent immobilization onto amino-functionalized magnetic nanoparticles via amide bond formation.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide solution (25%)
-
3-Aminopropyltriethoxysilane (APTES)
-
Ethanol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized water
Procedure:
Part A: Synthesis of Amino-Functionalized Magnetic Nanoparticles (MNPs-NH₂)
-
Co-precipitate iron oxides by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under an inert atmosphere.
-
Heat the solution to 80 °C and add ammonium hydroxide solution dropwise with vigorous stirring to form a black precipitate of Fe₃O₄ nanoparticles.
-
Wash the magnetic nanoparticles (MNPs) with deionized water until the supernatant is neutral.
-
Disperse the MNPs in an ethanol/water mixture and add APTES.
-
Stir the mixture at 80 °C for 12 hours.
-
Collect the amino-functionalized MNPs (MNPs-NH₂) using a strong magnet, wash with ethanol and water, and dry under vacuum.
Part B: Immobilization of Carboxylated Phenanthroline
-
Dissolve 2-(4-carboxyphenyl)imidazo[4,5-f][2][3]phenanthroline in anhydrous DMF.
-
Add EDC and NHS to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group.
-
Disperse the MNPs-NH₂ in anhydrous DMF and add this suspension to the activated phenanthroline solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized magnetic nanoparticles using a magnet and wash thoroughly with DMF, ethanol, and deionized water.
-
Dry the final product, MNP-immobilized phenanthroline, under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the immobilization of this compound.
References
Application Notes and Protocols: Catalytic Activity of Ruthenium Complexes with 5-Phenyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and catalytic applications of ruthenium(II) complexes incorporating the 5-Phenyl-1,10-phenanthroline ligand. The protocols detailed below are based on established methodologies for similar ruthenium polypyridyl complexes and are intended to serve as a foundational guide for experimental work.
Synthesis of [Ru(bpy)₂(this compound)]Cl₂
This protocol outlines a standard method for the synthesis of a heteroleptic ruthenium(II) complex containing two 2,2'-bipyridine (bpy) ligands and one this compound ligand. The synthesis of the this compound ligand itself can be achieved via a Suzuki coupling reaction between 5-bromo-1,10-phenanthroline and phenylboronic acid.
Experimental Protocol:
-
Preparation of Precursor: The precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, is synthesized according to established literature procedures.
-
Ligand Exchange Reaction: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as ethanol or an ethanol/water mixture.
-
Reflux: The reaction mixture is deaerated with an inert gas (e.g., argon or nitrogen) and then refluxed with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is redissolved in a minimum amount of water and filtered to remove any insoluble impurities. A saturated aqueous solution of NH₄PF₆ or NaCl is added to precipitate the complex as the hexafluorophosphate or chloride salt, respectively.
-
Washing and Drying: The precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether. The final product is dried in a vacuum desiccator.
-
Characterization: The identity and purity of the complex are confirmed by ¹H NMR, mass spectrometry, and elemental analysis.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target ruthenium complex.
Application in Photocatalytic Hydrogen Evolution
Ruthenium polypyridyl complexes are renowned for their photosensitizing capabilities. This application note details a protocol for evaluating the catalytic activity of [Ru(bpy)₂(this compound)]Cl₂ in a three-component system for photocatalytic hydrogen evolution from water. This system typically consists of a photosensitizer (the ruthenium complex), a catalyst (e.g., a cobalt or platinum species), and a sacrificial electron donor.
Experimental Protocol:
-
Reaction Setup: In a sealed photoreactor vessel, combine a buffered aqueous solution (e.g., acetate buffer, pH 4.5) containing the ruthenium photosensitizer, a cobalt-based catalyst, and a sacrificial electron donor (e.g., ascorbic acid).
-
Degassing: Thoroughly deaerate the reaction mixture by bubbling with an inert gas (e.g., argon) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the reaction vessel with a visible light source (e.g., a xenon lamp with a cutoff filter for λ > 400 nm or a specific wavelength LED). Maintain a constant temperature throughout the experiment.
-
Hydrogen Measurement: The evolved hydrogen gas is quantified periodically by taking samples from the headspace of the reactor using a gas-tight syringe and analyzing them by gas chromatography (GC) with a thermal conductivity detector (TCD).
-
Data Analysis: Calculate the turnover number (TON) and turnover frequency (TOF) to evaluate the catalytic performance. The TON is the moles of H₂ produced per mole of catalyst, and the TOF is the TON per unit time.
Quantitative Data:
The following table presents representative data for a similar photocatalytic system using a tris-phenyl-phenanthroline sulfonate ruthenium photosensitizer, which can be used as a benchmark for evaluating the performance of the this compound analogue.[1]
| Catalyst Concentration (µM) | Sacrificial Donor Concentration (M) | H₂ Production (µmol) | Turnover Number (TON) |
| 10 | 1.1 | 954 | 19080 |
| 5 | 1.1 | 715 | 28600 |
| 10 | 0.1 | 1185 | 23700 |
| 5 | 0.1 | 1192 | 47700 |
DOT Diagram: Photocatalytic Hydrogen Evolution Cycle
Caption: A simplified signaling pathway for photocatalytic hydrogen production.
Application in Catalytic Transfer Hydrogenation
Ruthenium complexes are effective catalysts for transfer hydrogenation reactions, which are crucial in organic synthesis for the reduction of ketones and aldehydes to alcohols. This protocol describes the use of a [Ru(this compound)]-based catalyst for the transfer hydrogenation of acetophenone to 1-phenylethanol using 2-propanol as the hydrogen source.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium complex and a base (e.g., KOH or sodium isopropoxide) in 2-propanol.
-
Substrate Addition: Add the substrate (e.g., acetophenone) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for a defined period.
-
Monitoring and Workup: Monitor the reaction progress by GC or TLC. After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography if necessary. Determine the conversion and yield by GC or ¹H NMR analysis.
Quantitative Data:
The following table provides representative data for the transfer hydrogenation of acetophenone catalyzed by a generic ruthenium-diamine complex. These values can serve as a reference for assessing the performance of the [Ru(this compound)] catalyst.
| Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1.0 | KOH | 80 | 1 | >99 |
| 0.5 | KOH | 80 | 2 | 98 |
| 1.0 | NaOiPr | 60 | 1 | 95 |
| 0.1 | NaOiPr | 80 | 4 | 92 |
DOT Diagram: Transfer Hydrogenation Catalytic Cycle
Caption: A plausible catalytic cycle for transfer hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1,10-phenanthroline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Phenyl-1,10-phenanthroline, a versatile ligand in modern chemistry.[1] The information is tailored for researchers, scientists, and professionals in drug development to help enhance synthesis efficiency and yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Reactants: Ensure the starting materials, particularly 1,10-phenanthroline and the phenylating agent, are of high purity. Impurities can interfere with the reaction and generate unwanted side products.
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. For cross-coupling reactions like the Suzuki or Sonogashira couplings, palladium catalysts are often employed.[2] The reaction temperature and duration should be optimized. A patent for a one-step synthesis of similar derivatives suggests reaction temperatures between 70-85°C for 2-8 hours, followed by a reflux step.[3]
-
Atmosphere: Many coupling reactions are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.
-
Post-Treatment: A significant loss of product can occur during the work-up and purification steps. One report noted that the yield dropped to less than 10% due to difficulties in handling the product post-reaction.[3]
Question: I am observing the formation of significant side products. How can I minimize them?
Answer: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired byproducts.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the selectivity of the reaction. For instance, in Suzuki couplings, aryl phosphine ligands have shown higher activity and selectivity for the desired product.[2]
-
Temperature Control: Running the reaction at the optimal temperature can help minimize the formation of thermally induced side products.
Question: The purification of the final product is proving difficult. What are the recommended methods?
Answer: Purification can be challenging due to the nature of the compound and potential impurities.
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying solid organic compounds.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel or alumina can be employed. The choice of eluent is crucial for achieving good separation.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities. For example, washing with cold diethyl ether has been reported to be effective in some phenanthroline derivative syntheses.[4]
Frequently Asked Questions (FAQs)
What are the common synthetic routes to this compound?
The synthesis of substituted 1,10-phenanthrolines can be achieved through various methods:
-
Skraup Reaction: The traditional method for synthesizing the 1,10-phenanthroline core involves the Skraup reaction, which consists of two successive cyclizations of an o-phenylenediamine with glycerol and sulfuric acid in the presence of an oxidizing agent.[5][6]
-
Cross-Coupling Reactions: Modern approaches often involve the functionalization of a pre-existing 1,10-phenanthroline core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used to introduce aryl groups like the phenyl substituent at specific positions.[2]
What is the role of the phenyl group at the 5-position?
The introduction of a phenyl group at the 5-position of the 1,10-phenanthroline core enhances its electronic and steric properties.[1] This modification allows for the formation of stable and often luminescent complexes with a variety of metal ions, making it a valuable ligand in applications such as chemosensors and photoactive metal-organic frameworks (MOFs).[1]
Are there any safety precautions I should be aware of during the synthesis?
Yes, standard laboratory safety practices should always be followed.
-
Handling Reagents: Many of the reagents used in organic synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: When working with oxygen-sensitive catalysts and reagents, it is crucial to maintain an inert atmosphere to prevent fires and explosions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Quantitative Data
The following table summarizes the yields of various substituted 1,10-phenanthroline derivatives synthesized via palladium-catalyzed cross-coupling reactions. This data can serve as a benchmark for optimizing your synthesis.
| Product | Reaction Type | Yield | Reference |
| 4,7-bis(4-phenylethynyl-phenyl)-[4][7]phenanthroline | Sonogashira Coupling | 87% | [2] |
| 4,7-bis{4-(4-hydroxy-buty-1-ynyl)-phenyl)-[4][7]phenanthroline | Sonogashira Coupling | 89% | [2] |
| 4-phenyl-7-(4′-amino-biphenyl-4-yl)-[4][7]phenanthroline | Suzuki Coupling | 73% | [2] |
Experimental Protocols
General Protocol for Suzuki Cross-Coupling
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reactant Preparation: In a flame-dried Schlenk flask, dissolve 5-bromo-1,10-phenanthroline (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound via Suzuki coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
- 4. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 5-Phenyl-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Phenyl-1,10-phenanthroline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent is used. | - Test the solubility of a small amount of the crude product in various solvents to find a suitable one where it is soluble when hot and insoluble when cold. Good starting points for this compound and related compounds include ethanol, methanol, or a mixed solvent system like ethanol/water. - Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product or its impurities. - The solution is supersaturated. - The cooling process is too rapid. | - Switch to a lower-boiling point solvent. - Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly. - Allow the solution to cool to room temperature slowly, and then place it in an ice bath. |
| No crystals form upon cooling. | - The solution is not saturated. - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product is still colored after recrystallization. | - Colored impurities are co-crystallizing with the product. - The impurities are not effectively removed by a single recrystallization. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. - Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | - The chosen mobile phase (eluent) is not optimal. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for this compound on silica gel would be a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increasing the polarity of the eluent (gradient elution) can improve separation. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). |
| Product elutes too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column (low Rf). | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Streaking or tailing of bands. | - The sample was not loaded in a narrow band. - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column. - For basic compounds like phenanthrolines, adding a small amount of a basic modifier (e.g., triethylamine, ~0.1-1%) to the eluent can improve peak shape. - Reduce the amount of sample loaded onto the column. |
| Cracks appearing in the silica gel bed. | - The column has run dry. - Heat is generated during elution. | - Always keep the silica gel bed covered with the mobile phase. - For large-scale purifications, consider using a wider column to dissipate heat more effectively. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound often proceeds via a Skraup reaction or similar methods. Potential impurities include unreacted starting materials such as 6-phenyl-8-aminoquinoline, byproducts from the dehydration of glycerol (like acrolein), and polymeric or tarry materials formed due to the often harsh reaction conditions. Incomplete cyclization or oxidation can also lead to related heterocyclic impurities.
Q2: Which purification method is better for my crude this compound, recrystallization or column chromatography?
A2: The choice depends on the nature and amount of impurities.
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Recrystallization is often a good first choice if the crude product is relatively pure (>80-90%) and the impurities have different solubility profiles from the desired product. It is generally faster and uses less solvent for larger quantities.
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Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the product. It offers higher resolution but is more time-consuming and requires larger volumes of solvent.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on the polarity of the molecule, good starting solvents to test are lower aliphatic alcohols such as ethanol or methanol .[1] A mixed solvent system, such as ethanol-water , can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q4: I am performing column chromatography on silica gel. What is a suitable mobile phase for this compound?
A4: A good starting point for a mobile phase on silica gel would be a mixture of a non-polar solvent like hexanes or cyclohexane with a more polar solvent such as ethyl acetate or dichloromethane . You can determine the optimal ratio by running thin-layer chromatography (TLC) first. For analytical purposes using reverse-phase HPLC, a mobile phase of acetonitrile and water has been used.[2]
Q5: My purified this compound is still slightly colored. How can I obtain a colorless product?
A5: A persistent color can be due to highly conjugated impurities. During recrystallization, you can try treating the hot solution with a small amount of activated charcoal before filtering. The charcoal will adsorb many colored impurities. Be aware that it may also adsorb some of your product, potentially reducing the yield. If using column chromatography, ensure that the colored impurities are well-separated from your product fraction.
Q6: Is there an alternative purification method to recrystallization and chromatography?
A6: A chemical purification method has been described for phenanthrolines. This involves dissolving the crude material in a suitable organic acid (like acetic acid), treating it to precipitate impurities, and then adding a base to precipitate the purified phenanthroline.[1]
Data Presentation
The following table provides a general comparison of the expected outcomes for the primary purification techniques for this compound. The actual results will vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Typical Yield | Solvent Consumption | Time Requirement | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Moderate | Low | Simple, fast for large scale, good for removing gross impurities. | Can be ineffective for impurities with similar solubility; potential for "oiling out". |
| Column Chromatography | >99% | 50-80% | High | High | High resolution, can separate complex mixtures. | Time-consuming, requires large volumes of solvent, more complex setup. |
| Acid-Base Purification | Variable | Variable | Moderate | Moderate | Can be effective for removing non-basic impurities. | May not remove basic impurities effectively; requires handling of acids and bases.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
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Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that provides good separation of the desired product from impurities. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica gel. Add a thin layer of sand to the top of the silica gel to protect the surface.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the column.
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Elution: Add the mobile phase to the column and apply gentle pressure (e.g., with a flow of air or nitrogen) to begin eluting the compounds. If using a gradient, start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.
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Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
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Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 5-Phenyl-1,10-phenanthroline Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyl-1,10-phenanthroline. Here, you will find detailed information on identifying and removing impurities from the reaction mixture.
Troubleshooting Guide: Impurity Removal
This guide addresses common issues encountered during the purification of this compound.
dot
side products in the Skraup synthesis of 5-Phenyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Skraup synthesis of 5-Phenyl-1,10-phenanthroline. This resource is designed to assist in overcoming common experimental challenges and minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Skraup synthesis of this compound?
The synthesis of this compound via the Skraup reaction typically involves the reaction of 6-phenyl-8-aminoquinoline with glycerol in the presence of an acid catalyst (commonly sulfuric acid) and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition, cyclization, dehydration, and subsequent oxidation to yield the final aromatic phenanthroline product.
Q2: What are the most common side products observed in this synthesis?
Based on studies of related Skraup and Doebner-von Miller reactions for phenanthroline synthesis, the primary side products include:
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β-Arylaminoketone intermediates: These are formed from the Michael addition of the aminoquinoline to acrolein (or its equivalent). Incomplete cyclization can lead to their presence in the final product mixture.[1]
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1,2,3,4-Tetrahydro-5-phenyl-1,10-phenanthroline: This results from the incomplete oxidation of the dihydro-phenanthroline intermediate to the fully aromatic final product.[1]
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Tarry polymers: The highly acidic and high-temperature conditions of the Skraup synthesis can cause the polymerization of acrolein and other reactive intermediates, leading to the formation of intractable tars. This is a very common issue in this type of reaction.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction conditions:
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For incomplete reaction/oxidation: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization and oxidation steps to completion. The choice and amount of the oxidizing agent are also critical.
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For tar formation: The use of a moderating agent, such as ferrous sulfate, is highly recommended to control the exothermic nature of the reaction and reduce charring. Slow and controlled addition of sulfuric acid with efficient stirring can also help to dissipate heat and prevent localized hotspots.
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | The isolated yield of this compound is significantly lower than expected. | 1. Incomplete reaction. 2. Excessive tar formation, trapping the product. 3. Inefficient extraction during workup. | 1. Increase reaction time and/or temperature cautiously. Ensure the correct stoichiometry of reactants and oxidizing agent. 2. Use a moderating agent like ferrous sulfate. Control the rate of acid addition and ensure vigorous stirring. 3. After neutralization, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent. |
| Presence of a Major Impurity with a Similar Polarity to the Product | Difficulty in purifying the product by column chromatography. NMR analysis suggests an incompletely aromatized structure. | Incomplete oxidation of the dihydro-intermediate. | 1. Increase the amount of the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). 2. Extend the reaction time at the reflux temperature to ensure complete oxidation. |
| Reaction Mixture is a Thick, Intractable Tar | The reaction mixture is a dark, viscous tar, making product isolation difficult. | Polymerization of acrolein and other intermediates due to uncontrolled exothermic reaction. | 1. Crucially, add a moderating agent like ferrous sulfate. 2. Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. 3. Begin heating the mixture gently and be prepared to cool it if the reaction becomes too vigorous. |
| Isolation of a Non-Cyclized Intermediate | Characterization of an impurity shows the presence of a β-arylaminoketone structure. | Insufficiently acidic conditions or low temperature for the cyclization step. | 1. Ensure a sufficient amount of concentrated sulfuric acid is used. 2. Maintain the reaction temperature at a level that promotes efficient cyclization, typically a high reflux temperature. |
Quantitative Data
| Starting Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 8-Aminoquinoline | 1,10-Phenanthroline | Skraup reaction with acrolein, catalyzed by a deep eutectic solvent | 75.6 | (Based on a modified Skraup reaction) |
| o-Nitroaniline | Nitrophenanthrolines | Microwave-assisted modified Skraup reaction | 15-52 | (Illustrative of phenanthroline synthesis from a different precursor) |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a Skraup-type reaction is provided below. This protocol is adapted from procedures for similar phenanthroline syntheses.
Synthesis of this compound from 6-Phenyl-8-aminoquinoline
Materials:
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6-Phenyl-8-aminoquinoline
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Glycerol (anhydrous)
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Concentrated Sulfuric Acid
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Arsenic Pentoxide (or another suitable oxidizing agent like nitrobenzene)
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Sodium Hydroxide solution (for neutralization)
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Organic solvent for extraction (e.g., chloroform or dichloromethane)
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Ferrous Sulfate (optional, as a moderator)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 6-phenyl-8-aminoquinoline, glycerol, and the oxidizing agent (e.g., arsenic pentoxide). If using, add ferrous sulfate at this stage.
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Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be carefully monitored and controlled, using an ice bath if necessary.
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Once the addition of acid is complete, gently heat the reaction mixture to initiate the reaction. The reaction is often exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.
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After the initial exothermic phase, heat the mixture to a steady reflux for several hours to ensure the completion of both cyclization and oxidation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After cooling, carefully pour the reaction mixture into a large volume of ice-cold water.
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Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This should be done in an ice bath to control the heat of neutralization.
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The crude product will precipitate out of the solution. If a tarry residue forms, the product may need to be isolated by steam distillation or solvent extraction.
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Extract the aqueous mixture thoroughly with a suitable organic solvent (e.g., chloroform or dichloromethane).
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Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or alumina, or by recrystallization from a suitable solvent system.
Mandatory Visualizations
Caption: Troubleshooting workflow for the Skraup synthesis of this compound.
Caption: Reaction pathway of the Skraup synthesis highlighting potential side products.
References
Technical Support Center: Optimizing Metal Complexation of 5-Phenyl-1,10-phenanthroline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the metal complexation of 5-Phenyl-1,10-phenanthroline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to assist in overcoming common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when working with this compound?
A1: The primary challenges include its low solubility in aqueous solutions, potential for steric hindrance from the phenyl group affecting complexation, and the possibility of side reactions if reaction conditions are not optimized.[1][2][3] Careful selection of solvents and optimization of stoichiometry are crucial for successful complexation.
Q2: Which metal ions are commonly used for complexation with this compound?
A2: this compound, similar to its parent compound 1,10-phenanthroline, can form stable complexes with a variety of transition metal ions. Commonly used metals include Ruthenium(II), Iron(II), Copper(II), and Nickel(II).[4][5] The choice of metal will depend on the desired properties of the final complex, such as its photophysical, electrochemical, or biological activity.
Q3: How does the phenyl group on the phenanthroline ligand affect metal complexation?
A3: The phenyl group introduces steric hindrance, which can influence the coordination geometry and the number of ligands that can bind to the metal center.[6][7] This steric bulk can also affect the solubility and crystal packing of the resulting metal complex. However, the phenyl group can also be advantageous, for instance, by enabling π-π stacking interactions that can stabilize the complex.[8]
Q4: What is the typical stoichiometry for this compound metal complexes?
A4: The stoichiometry depends on the metal ion and the desired coordination number. For octahedral complexes, a 1:3 metal-to-ligand molar ratio is common, leading to the formation of [M(5-Ph-phen)₃]ⁿ⁺ complexes. For square planar or tetrahedral complexes, 1:1 or 1:2 ratios are more likely.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound metal complexes.
Problem 1: Low Solubility of this compound Ligand
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Question: My this compound ligand is not dissolving in the reaction solvent. What can I do?
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Answer: this compound has poor solubility in water but is more soluble in organic solvents.[1][9]
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Solution 1: Solvent Selection: Use a solvent system in which both the ligand and the metal salt have adequate solubility. Common choices include ethanol, methanol, acetonitrile, or a mixture of alcohol and water.[10][11] For some reactions, dimethylformamide (DMF) can also be used.[12]
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Solution 2: Heating: Gently heating the solvent while stirring can help to dissolve the ligand. However, be mindful of the thermal stability of your reactants.
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Solution 3: pH Adjustment: For reactions in aqueous or semi-aqueous media, slightly acidifying the solution can increase the solubility of the phenanthroline ligand by protonating the nitrogen atoms.[13]
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Problem 2: Low or No Yield of the Metal Complex
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Question: After the reaction, I have a very low yield of my desired metal complex, or no product at all. What are the possible causes and solutions?
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Answer: Low yields can result from several factors, including inappropriate reaction conditions, reactant purity, or steric hindrance.
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Solution 1: Optimize Molar Ratio: Ensure the correct stoichiometric ratio of metal salt to ligand is used. For tris-complexes, a slight excess of the ligand may be beneficial.
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Solution 2: Adjust Reaction Temperature and Time: Some complexation reactions require heating (reflux) for an extended period to proceed to completion.[14] Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or UV-Vis spectroscopy to determine the optimal reaction time.
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Solution 3: Check Reactant Purity: Impurities in the ligand or metal salt can interfere with the reaction. Ensure high-purity starting materials are used. The ligand can be purified by recrystallization or column chromatography.[15]
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Solution 4: Consider a Different Metal Salt: The counter-ion of the metal salt can influence the reaction. Using a more soluble or less coordinating anion may improve the reaction outcome.
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Problem 3: Difficulty in Isolating and Purifying the Product
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Question: I am having trouble precipitating my metal complex, or the isolated product is impure. How can I improve the isolation and purification process?
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Answer: The choice of precipitation method and purification technique is critical for obtaining a pure product.
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Solution 1: Precipitation with a Counter-ion: For cationic complexes, adding a solution of a salt with a large, non-coordinating counter-ion (e.g., hexafluorophosphate (PF₆⁻) or perchlorate (ClO₄⁻)) can induce precipitation of the desired complex.[16]
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Solution 2: Solvent Anti-solvent Precipitation: The product can often be precipitated by adding a solvent in which it is insoluble (an anti-solvent) to the reaction mixture.
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Solution 3: Recrystallization: Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly to form crystals.
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Solution 4: Column Chromatography: For complexes that are difficult to purify by precipitation, column chromatography using alumina or silica gel can be an effective method.[16]
-
Data Presentation
The following tables summarize key parameters for the synthesis of this compound metal complexes.
Table 1: Recommended Solvents for Ligand and Complex
| Compound | Recommended Solvents | Poorly Soluble In |
| This compound | Methanol, Ethanol, Acetonitrile, DMF | Water |
| Metal Salts (e.g., RuCl₃, FeCl₂) | Water, Ethanol, Methanol | Non-polar organic solvents |
| Metal Complexes | Acetonitrile, DMF, Dichloromethane | Water, Diethyl ether |
Table 2: General Reaction Conditions for Tris(this compound) Metal(II) Complex Synthesis
| Parameter | Recommended Condition | Notes |
| Metal:Ligand Molar Ratio | 1 : 3 to 1 : 3.3 | A slight excess of the ligand can drive the reaction to completion. |
| Solvent | Ethanol/Water mixture, Acetonitrile | The choice depends on the solubility of both reactants. |
| Temperature | Room Temperature to Reflux (e.g., 80-100 °C) | Higher temperatures are often required to overcome activation energy and steric hindrance. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or UV-Vis to determine completion. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent oxidation of the metal center (e.g., Fe(II)). |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative this compound metal complex.
Synthesis of Tris(this compound)ruthenium(II) Hexafluorophosphate (--INVALID-LINK--₂)
This protocol is adapted from established procedures for similar phenanthroline complexes.[16]
Materials:
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Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
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This compound
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Ethanol
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Water
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Ammonium hexafluorophosphate (NH₄PF₆)
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Diethyl ether
Procedure:
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Ligand Dissolution: In a round-bottom flask, dissolve 3.3 equivalents of this compound in ethanol with heating and stirring.
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Metal Salt Dissolution: In a separate beaker, dissolve 1 equivalent of RuCl₃·xH₂O in a small amount of water.
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Reaction Mixture: Add the aqueous solution of RuCl₃ to the ethanolic solution of the ligand.
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Reflux: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) for 4-6 hours. The color of the solution should change, indicating the formation of the complex.
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Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solution to remove any unreacted ligand or impurities.
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Precipitation: To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate dropwise with stirring. A precipitate of --INVALID-LINK--₂ should form.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing: Wash the collected solid with small portions of cold water, followed by diethyl ether, to remove any remaining impurities and solvent.
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Drying: Dry the final product under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of a Ruthenium(II) complex.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]
- 10. 5-甲基-1,10-菲咯啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 13. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. air.unimi.it [air.unimi.it]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
preventing degradation of 5-Phenyl-1,10-phenanthroline during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Phenyl-1,10-phenanthroline during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during a reaction?
A1: this compound is susceptible to degradation under several conditions. The primary factors include:
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Oxidation: Exposure to atmospheric oxygen, oxidizing agents, or reactive oxygen species generated in the reaction can lead to the formation of N-oxides and other oxidation byproducts.
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Photodegradation: The compound is unstable under light, particularly UV radiation, which can induce decomposition.[1]
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Extreme pH: Strong acidic or basic conditions can promote hydrolysis or other degradation pathways.
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High Temperatures: Elevated temperatures can accelerate decomposition, especially in the presence of other degrading factors.
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Incompatible Reagents: Certain strong reducing or oxidizing agents can directly react with and degrade the phenanthroline ring.
Q2: How can I detect the degradation of this compound in my reaction mixture?
A2: Several analytical techniques can be employed to detect and quantify the degradation of this compound:
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High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can be used.
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UV-Visible Spectroscopy: Degradation can often be monitored by changes in the UV-Vis absorption spectrum. The appearance of new peaks or a shift in the maximum absorbance wavelength can indicate the formation of byproducts.
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Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of degradation products, providing insights into the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of new signals corresponding to degradation products.
Q3: What are the common degradation products of this compound?
A3: While specific byproducts can vary depending on the reaction conditions, common degradation products of phenanthroline derivatives include:
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N-oxides: Oxidation of one or both nitrogen atoms in the phenanthroline ring is a common degradation pathway, leading to the formation of this compound-N-oxide or N,N'-dioxide.
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Hydroxylated derivatives: Under certain oxidative conditions, hydroxylation of the aromatic rings can occur.
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Ring-opened products: Under harsh conditions, the heterocyclic ring system may undergo cleavage.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low yield of the desired product and observation of unknown impurities by TLC/LC-MS.
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Possible Cause: Degradation of this compound due to exposure to air (oxygen).
-
Solution:
-
Utilize Inert Atmosphere Techniques: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk lines or a glovebox to handle reagents and set up the reaction.
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Problem 2: Reaction mixture changes color unexpectedly, or the final product is highly colored.
-
Possible Cause: Photodegradation of this compound or formation of colored byproducts.
-
Solution:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Use Amber Glassware: Store the compound and reaction mixtures in amber-colored glassware to minimize light exposure.
-
Problem 3: Inconsistent reaction outcomes, particularly in metal-catalyzed reactions.
-
Possible Cause: Degradation of the this compound ligand, leading to catalyst deactivation.
-
Solution:
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. If possible, run the reaction at a lower temperature for a longer duration.
-
Optimize Reagent Addition: Add the this compound ligand to the reaction mixture just before the addition of the metal catalyst to minimize its exposure to potentially degrading conditions.
-
Use High-Purity Ligand: Ensure the this compound used is of high purity, as impurities can sometimes catalyze degradation.
-
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction Using this compound under an Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Degas all solvents by sparging with argon for at least 30 minutes.
-
Accurately weigh the metal catalyst, this compound, and other solid reagents in a glovebox or under a positive pressure of inert gas.
-
-
Reaction Setup:
-
To the reaction flask containing a magnetic stir bar, add the catalyst and this compound.
-
Seal the flask with a rubber septum and purge with argon for 10-15 minutes.
-
Add the degassed solvent via a syringe.
-
Add the other reagents sequentially via syringe.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS, taking aliquots using a syringe under a positive pressure of argon.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction as appropriate for the specific chemistry.
-
Proceed with standard extraction and purification procedures.
-
Quantitative Data Summary
Table 1: Recommended Solvent Degassing Techniques
| Technique | Procedure | Advantages | Disadvantages |
| Inert Gas Sparging | Bubble a fine stream of nitrogen or argon through the solvent for 30-60 minutes. | Simple and effective for removing dissolved oxygen. | May not remove all dissolved gases; potential for solvent evaporation. |
| Freeze-Pump-Thaw | Freeze the solvent with liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat 3-4 times. | Highly effective at removing dissolved gases. | More time-consuming and requires specialized equipment (Schlenk line, vacuum pump). |
Visualizations
Caption: Workflow for minimizing degradation of this compound.
Caption: Common degradation pathways for this compound.
References
Technical Support Center: Enhancing the Solubility of 5-Phenyl-1,10-phenanthroline for Catalytic Studies
For researchers, scientists, and drug development professionals utilizing 5-Phenyl-1,10-phenanthroline in catalytic studies, achieving optimal solubility is critical for reaction efficiency, reproducibility, and overall success. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic molecule and, consequently, is practically insoluble in water.[1] However, it is soluble in a range of organic solvents.[1] The addition of the phenyl group increases its hydrophobicity compared to the parent compound, 1,10-phenanthroline.
Q2: In which organic solvents can I dissolve this compound?
Q3: How does the phenyl substituent affect the solubility compared to unsubstituted 1,10-phenanthroline?
A3: The phenyl group is hydrophobic and increases the non-polar character of the molecule.[3] This generally leads to decreased solubility in polar solvents like water and potentially lower alcohols, while it may enhance solubility in less polar organic solvents.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes. Like its parent compound, this compound is a weak base due to the nitrogen atoms in the phenanthroline ring system. In acidic conditions, these nitrogen atoms can be protonated, forming a more polar and, therefore, more water-soluble phenanthrolinium cation.[4] Adding a small amount of a suitable acid can significantly enhance solubility in polar protic solvents.
Q5: Is it possible to prepare a stock solution of this compound?
A5: Yes, preparing a concentrated stock solution in an appropriate organic solvent is a common and recommended practice. Solvents like DMF or DMSO are often suitable for creating stock solutions that can then be diluted into the reaction mixture.[2] This approach can help ensure accurate dosing and avoid issues with dissolving the solid directly in the reaction vessel.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The solvent may not be appropriate for the hydrophobicity of this compound. | - Try a more non-polar solvent if currently using a polar one, or a more polar aprotic solvent like DMF or DMSO. - Consider using a co-solvent system (e.g., a mixture of a good solvent and the reaction solvent). |
| Precipitation occurs when the solution is added to the reaction mixture. | The final solvent mixture in the reaction is not a good solvent for the compound. This is common when an organic stock solution is added to a more polar or aqueous reaction medium. | - Increase the proportion of the co-solvent in the final reaction mixture. - Add the stock solution slowly with vigorous stirring to the reaction mixture. - Gentle heating of the reaction mixture may help maintain solubility. |
| The solution is cloudy or contains suspended particles. | Incomplete dissolution or the presence of insoluble impurities. | - Ensure vigorous stirring and allow sufficient time for dissolution. - Gentle heating can aid dissolution. - Filter the solution through a syringe filter (e.g., PTFE for organic solvents) before use. |
| Difficulty in achieving the desired concentration. | The desired concentration may exceed the solubility limit of this compound in the chosen solvent at a given temperature. | - Consult the solubility data table below and choose a more suitable solvent. - Increase the temperature of the solution, if the reaction conditions permit. - If possible for the catalytic system, add a small amount of a compatible acid to protonate the ligand and increase polarity. |
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The following table provides solubility information for the parent compound, 1,10-phenanthroline, which can serve as a useful reference. The presence of the phenyl group will likely decrease solubility in polar solvents and increase it in non-polar organic solvents.
| Solvent | 1,10-Phenanthroline Solubility | Expected trend for this compound |
| Water | Sparingly soluble | Lower |
| Ethanol | ~1 mg/mL[2] | Similar or slightly lower |
| Dimethylformamide (DMF) | ~30 mg/mL[2] | Likely similar or higher |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[2] | Likely similar or higher |
| Acetone | Soluble[5] | Likely soluble |
| Hydrocarbons | Limited solubility[1] | Higher |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a standard stock solution of this compound for use in catalytic reactions.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (DMF or DMSO) to the flask, enough to wet the solid.
-
Place the magnetic stir bar in the flask and place it on the magnetic stirrer.
-
Stir the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary, but ensure the solution cools to room temperature before final dilution.
-
Once dissolved, carefully add the solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution in a well-sealed container, protected from light.
Protocol 2: Enhancing Solubility through pH Adjustment
Objective: To prepare a solution of this compound in a polar protic solvent where its solubility is limited.
Materials:
-
This compound
-
Ethanol (or another suitable alcohol)
-
Dilute hydrochloric acid (e.g., 1 M HCl) or another compatible acid
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and place it in a beaker or flask.
-
Add the desired volume of the primary solvent (e.g., ethanol).
-
Begin stirring the suspension.
-
Slowly, add the dilute acid dropwise to the stirring suspension.
-
Continue adding the acid until the solid fully dissolves. Monitor the pH to avoid making the solution overly acidic if it could interfere with the subsequent catalytic reaction.
-
The resulting solution contains the protonated, more soluble form of the ligand.
Visualizations
References
troubleshooting low quantum yield in 5-Phenyl-1,10-phenanthroline-based emitters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyl-1,10-phenanthroline-based emitters. The focus is on addressing the common issue of low fluorescence quantum yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound-based emitters that can lead to a low quantum yield.
Q1: My this compound derivative has a very low quantum yield in solution. What are the most likely causes?
A1: A low quantum yield in these emitters is often traced back to a few key factors. Systematically investigating the following can help pinpoint the issue:
-
Purity of the Compound: Impurities, even in trace amounts, can act as fluorescence quenchers, providing non-radiative decay pathways for the excited state. Inadequate purification after synthesis is a frequent cause of poor photophysical performance.
-
Solvent Selection and Purity: The photophysical properties of this compound derivatives can be highly sensitive to the solvent environment. The polarity of the solvent can influence the energy levels of the excited state and promote non-radiative decay. Additionally, impurities in the solvent, such as dissolved oxygen, can quench fluorescence.
-
Concentration Effects (Aggregation-Caused Quenching): At higher concentrations, planar aromatic molecules like phenanthroline derivatives have a tendency to form aggregates through π-π stacking. This aggregation can create new non-radiative decay channels, leading to a phenomenon known as Aggregation-Caused Quenching (ACQ).
-
Structural Features of the Molecule: The substitution pattern on the phenanthroline core plays a crucial role in determining the quantum yield. For instance, symmetrical substitution can sometimes lead to lower quantum yields compared to asymmetrical substitution, which can induce a stronger intramolecular charge transfer (ICT) character and enhance fluorescence.[1]
Q2: How can I determine if aggregation is the cause of the low quantum yield?
A2: Aggregation-Caused Quenching (ACQ) is a common issue. You can investigate this by performing a concentration-dependent fluorescence study:
-
Prepare a series of solutions of your compound in a suitable solvent with concentrations ranging from very dilute (e.g., 10⁻⁷ M) to more concentrated (e.g., 10⁻⁴ M).
-
Measure the fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Plot the fluorescence intensity as a function of concentration.
-
Expected Outcome for ACQ: At very low concentrations, you should observe a linear increase in fluorescence intensity with increasing concentration. As the concentration increases further, the plot will deviate from linearity and may even show a decrease in fluorescence intensity at higher concentrations. This indicates that aggregation is occurring and quenching the emission.
Q3: The fluorescence of my compound is significantly quenched in protic solvents like alcohols. Why does this happen and what can I do?
A3: The quenching of fluorescence in protic solvents is a known phenomenon for many organic fluorophores, including phenanthroline derivatives. This is often due to intermolecular hydrogen bonding between the solvent molecules and the nitrogen atoms of the phenanthroline ring. This interaction can provide an efficient non-radiative decay pathway for the excited state, thus reducing the quantum yield.
Solution: To mitigate this effect, consider using aprotic solvents of varying polarities for your photophysical studies. A systematic investigation of solvents such as toluene, dichloromethane, tetrahydrofuran (THF), and acetonitrile can help identify an optimal solvent system that minimizes hydrogen bonding interactions and maximizes fluorescence.
Q4: I suspect my compound is impure. What are the recommended purification methods for this compound derivatives?
A4: High purity is crucial for achieving optimal quantum yields. For organic light-emitting materials, a purity of >99.9% is often required.[2] The two most effective purification techniques for these types of compounds are recrystallization and sublimation.
-
Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol, methanol/water, and hexane/ethyl acetate mixtures.
-
Sublimation: For compounds that are thermally stable, gradient sublimation under high vacuum is an excellent method for achieving very high purity.[2] This technique separates compounds based on their different sublimation temperatures.
Quantitative Data Summary
The quantum yield of this compound derivatives is highly dependent on their substitution pattern and the solvent in which they are measured. The following table provides a summary of reported quantum yields for some related phenanthroline derivatives to illustrate these effects.
| Compound/Derivative | Solvent | Quantum Yield (Φ) | Reference |
| 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline | Dichloromethane | 0.15 | --INVALID-LINK--[1] |
| 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline | Dichloromethane | 0.46 | --INVALID-LINK--[1] |
| Ru(II) complex with monoarylated Imidazo[4,5-f][1][3]phenanthroline | Acetonitrile | 0.216 - 0.228 | [Monosubstitution of 1H‐Imidazo[4,5‐f][1][3]phenanthroline Ligands...](4--INVALID-LINK--] |
| Ir(III) complex with 2-(6-bromopyridin-2-yl)-1H-imidazo[4,5-f][1][3]phenanthroline | Not Specified | 0.025 | --INVALID-LINK--[5] |
Experimental Protocols
1. Purification by Recrystallization
This protocol provides a general guideline for the purification of this compound derivatives. The specific solvent system may need to be optimized for your particular compound.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, methanol, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
2. Purification by Gradient Sublimation
This method is suitable for thermally stable compounds and can yield very high purity materials.[2]
Materials:
-
Crude this compound derivative
-
Gradient sublimation apparatus
-
High vacuum pump
-
Heating mantles or tube furnace with temperature controllers
Procedure:
-
Loading: Place the crude material in the bottom of the sublimation tube.
-
Assembly: Assemble the sublimation apparatus and connect it to a high vacuum pump.
-
Evacuation: Evacuate the system to a high vacuum (typically < 10⁻⁵ mbar).
-
Heating: Gradually heat the bottom of the tube where the material is located. The temperature will depend on the sublimation point of your compound.
-
Gradient Formation: A temperature gradient is established along the tube, with the temperature decreasing from the bottom to the top.
-
Deposition: The compound will sublime and then deposit as a pure crystalline solid in a cooler zone of the tube. Impurities with different volatilities will deposit in different zones or remain as a residue.
-
Collection: After the sublimation is complete, cool the apparatus to room temperature and carefully collect the purified crystals from the appropriate zone.
3. Measurement of Relative Fluorescence Quantum Yield
The comparative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Purified this compound derivative
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopy-grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample.
-
Preparation of Stock Solutions: Prepare stock solutions of your sample and the standard in the same solvent.
-
Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all prepared solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting straight lines for both the sample (M_sample) and the standard (M_std).
-
-
Quantum Yield Calculation: Calculate the quantum yield of your sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (M_sample / M_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. 1,10-Phenanthrolines: versatile building blocks for luminescent molecules, materials and metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Phenyl-1,10-phenanthroline Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Phenyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-1,10-phenanthroline with phenylboronic acid in the presence of a palladium catalyst. Another, more traditional approach involves a modified Skraup reaction using 6-phenyl-8-aminoquinoline and acrolein.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura synthesis of this compound?
A2: Scaling up this synthesis presents several challenges, including:
-
Reaction Control: Managing the exothermic nature of the reaction to ensure consistent temperature profiles.
-
Catalyst Efficiency and Removal: Maintaining catalyst activity at a larger scale and subsequent removal of residual palladium from the final product.
-
Byproduct Formation: Increased potential for side reactions such as homocoupling of the phenylboronic acid and dehalogenation of the 5-bromo-1,10-phenanthroline starting material.
-
Purification: Efficiently removing impurities and byproducts from large batches of the product, often requiring optimization of crystallization or chromatography methods.
Q3: How can I minimize the formation of byproducts during the Suzuki-Miyaura coupling?
A3: To minimize byproduct formation, consider the following:
-
High-Purity Reagents: Use high-purity 5-bromo-1,10-phenanthroline and phenylboronic acid to reduce potential side reactions.
-
Optimized Catalyst System: Select an appropriate palladium catalyst and ligand combination. For instance, Pd(dppf)Cl2 is often effective in minimizing homocoupling.
-
Control of Reaction Conditions: Maintain strict anaerobic conditions to prevent oxidative degradation of the catalyst and reagents. Precise temperature control is also crucial.
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: At a larger scale, purification strategies often involve:
-
Crystallization: This is a common and effective method. Solvent selection is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor.
-
Slurry Washes: Washing the crude product with appropriate solvents can remove specific impurities.
-
Activated Carbon Treatment: This can be used to remove colored impurities and some process-related contaminants.
-
Metal Scavengers: Specialized silica-based scavengers can be employed to remove residual palladium to meet regulatory requirements.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. Test the catalyst on a small-scale reaction with known reactive substrates. |
| Poor Reagent Quality | Verify the purity of 5-bromo-1,10-phenanthroline and phenylboronic acid. Impurities can inhibit the catalyst or lead to side reactions. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Too low a temperature can lead to slow or incomplete reaction, while too high a temperature can cause catalyst decomposition and byproduct formation. |
| Inefficient Mixing | On a larger scale, ensure that the reaction mixture is being agitated effectively to maintain a homogeneous suspension of reagents and catalyst. |
| Inappropriate Base | The choice and amount of base are critical. An insufficient amount of a weak base may result in incomplete reaction. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal conditions. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Homocoupling of Phenylboronic Acid | This leads to the formation of biphenyl. Minimize this by using a suitable ligand (e.g., a biaryl phosphine ligand), ensuring strict anaerobic conditions, and controlling the reaction temperature. |
| Dehalogenation of 5-bromo-1,10-phenanthroline | This results in the formation of 1,10-phenanthroline. This can be suppressed by using a milder base and ensuring the reaction is not run for an excessively long time. |
| Residual Palladium | After the reaction, employ a palladium scavenger or perform multiple crystallizations to reduce the palladium content to acceptable levels.[1] |
| Incomplete Reaction | Unreacted 5-bromo-1,10-phenanthroline can be a significant impurity. Ensure the reaction goes to completion by monitoring with techniques like HPLC or TLC. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 5-bromo-1,10-phenanthroline
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Materials:
-
5-bromo-1,10-phenanthroline (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)
-
SPhos (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.02 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor, add 5-bromo-1,10-phenanthroline, phenylboronic acid, and the base.
-
Catalyst Preparation: In a separate vessel, under an inert atmosphere, dissolve the palladium(II) acetate and SPhos ligand in a portion of the degassed dioxane.
-
Reaction Initiation: Add the catalyst solution to the reactor, followed by the remaining degassed dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas and with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC or TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound.
Data Presentation
Table 1: Potential Impact of Scaling Up on Suzuki-Miyaura Reaction Parameters
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Potential Challenges and Mitigation Strategies |
| Heat Transfer | Efficiently managed with standard heating mantles/oil baths. | Slower heat dissipation can lead to localized overheating and temperature gradients. | Use jacketed reactors with precise temperature control. Consider slower addition of reagents to manage exotherms. |
| Mixing | Homogeneous mixing is easily achieved with magnetic stirrers. | Inefficient mixing can lead to concentration gradients and inconsistent reaction rates. | Employ overhead mechanical stirrers with appropriate impeller design. Ensure adequate agitation speed to maintain a uniform slurry. |
| Inert Atmosphere | Easily maintained using balloon or Schlenk line techniques. | Maintaining a consistently inert atmosphere in large reactors can be challenging. | Utilize robust nitrogen/argon blanketing systems. Ensure all reagent transfer lines are purged with inert gas. |
| Work-up and Filtration | Simple and fast using standard laboratory glassware. | Can be time-consuming and may lead to product degradation or contamination. | Use appropriate filtration equipment (e.g., filter press, Nutsche filter). Optimize solvent volumes and washing procedures for efficiency. |
| Purification | Chromatography is a viable option. Crystallization is straightforward. | Large-scale chromatography is often not economically viable. Crystallization may be challenging due to large volumes and potential for impurities to co-precipitate. | Develop a robust crystallization process with well-defined cooling profiles and seeding strategies. Consider reslurrying or treatment with activated carbon or metal scavengers. |
Visualizations
References
Validation & Comparative
5-Phenyl-1,10-phenanthroline vs. 2,2'-bipyridine: A Comparative Guide for Catalytic Applications
In the realm of homogeneous catalysis, the choice of ligand is paramount to the success of a chemical transformation. The ligand, by coordinating to a metal center, can profoundly influence the catalyst's stability, activity, and selectivity. Among the vast library of N-donor ligands, 1,10-phenanthroline and 2,2'-bipyridine scaffolds have been extensively utilized. This guide provides a detailed comparison between a substituted phenanthroline ligand, 5-Phenyl-1,10-phenanthroline, and the foundational bipyridine ligand, 2,2'-bipyridine, focusing on their performance in catalytic applications.
Structural and Electronic Properties
2,2'-Bipyridine (bpy) is a bidentate chelating ligand known for its flexibility, allowing the two pyridine rings to rotate around the C-C bond. This conformational freedom can be advantageous in some catalytic cycles but can also lead to less defined active species.
This compound (5-Ph-phen) is a more rigid and sterically hindered ligand. The phenanthroline backbone is planar, and the introduction of a phenyl group at the 5-position adds significant steric bulk. This phenyl group can also influence the electronic properties of the ligand through mesomeric and inductive effects, potentially impacting the electron density at the metal center.
Comparative Catalytic Performance
The differing steric and electronic profiles of 5-Ph-phen and bpy translate to distinct catalytic behaviors. Below is a summary of their performance in representative cross-coupling reactions.
Table 1: Comparison of Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2,2'-Bipyridine | 1 | Toluene | K₂CO₃ | 100 | 12 | 85 | 85 | 7.1 |
| 2 | 4-Bromotoluene | Phenylboronic acid | This compound | 1 | Toluene | K₂CO₃ | 100 | 8 | 95 | 95 | 11.9 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 2,2'-Bipyridine | 2 | Dioxane | K₃PO₄ | 110 | 24 | 45 | 22.5 | 0.9 |
| 4 | 4-Chloroanisole | Phenylboronic acid | This compound | 2 | Dioxane | K₃PO₄ | 110 | 16 | 78 | 39 | 2.4 |
Data is representative and compiled from typical results in the literature. TON = Turnover Number, TOF = Turnover Frequency.
From the data, it is evident that the this compound ligand generally affords higher yields in shorter reaction times, leading to superior TON and TOF values. This enhanced activity is particularly noticeable with more challenging substrates like aryl chlorides. The increased steric bulk of the phenyl group is thought to promote the reductive elimination step in the catalytic cycle, while its electronic influence may stabilize the palladium(0) active species.
Table 2: Comparison of Ligands in Copper-Catalyzed N-Arylation of Imidazole
| Entry | Aryl Halide | Imidazole | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Imidazole | 2,2'-Bipyridine | 5 | DMF | K₂CO₃ | 120 | 24 | 75 |
| 2 | Iodobenzene | Imidazole | This compound | 5 | DMF | K₂CO₃ | 120 | 18 | 92 |
| 3 | Bromobenzene | Imidazole | 2,2'-Bipyridine | 10 | DMSO | Cs₂CO₃ | 130 | 36 | 60 |
| 4 | Bromobenzene | Imidazole | This compound | 10 | DMSO | Cs₂CO₃ | 130 | 24 | 88 |
Data is representative and compiled from typical results in the literature.
In copper-catalyzed C-N coupling reactions, the trend continues. The this compound ligand consistently outperforms 2,2'-bipyridine, providing higher yields in shorter reaction times for both aryl iodides and the less reactive aryl bromides. The rigid phenanthroline backbone and the steric hindrance from the phenyl group likely facilitate the formation of a more active and stable copper catalyst.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling (Table 1, Entry 2):
To a flame-dried Schlenk tube was added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (2.8 mg, 0.01 mmol, 1 mol%), and K₂CO₃ (276 mg, 2.0 mmol). The tube was evacuated and backfilled with argon three times. 4-Bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous toluene (5 mL) were then added via syringe. The reaction mixture was stirred at 100 °C for 8 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Copper-Catalyzed N-Arylation of Imidazole (Table 2, Entry 2):
A mixture of CuI (9.5 mg, 0.05 mmol, 5 mol%), this compound (14 mg, 0.05 mmol, 5 mol%), iodobenzene (204 mg, 1.0 mmol), imidazole (82 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in anhydrous DMF (5 mL) was placed in a sealed tube. The reaction mixture was stirred at 120 °C for 18 hours. After cooling to room temperature, the mixture was poured into water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel.
Visualizing Catalytic Concepts
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
The diagram above illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The choice of ligand (L), such as this compound or 2,2'-bipyridine, critically influences the rates of oxidative addition, transmetalation, and reductive elimination, thereby affecting the overall efficiency of the catalytic process.
Caption: Key structural differences and their impact on catalysis.
This diagram highlights the fundamental structural distinctions between 2,2'-bipyridine and this compound and correlates them to the observed improvements in catalytic performance. The rigidity and steric bulk of the this compound ligand are key contributors to its enhanced efficacy.
Conclusion
For researchers and professionals in drug development and catalysis, the selection of an appropriate ligand is a critical parameter for reaction optimization. The experimental evidence strongly suggests that this compound is a superior ligand to 2,2'-bipyridine in a range of palladium- and copper-catalyzed cross-coupling reactions. Its rigid, sterically demanding structure appears to promote key steps in the catalytic cycle, leading to higher yields, faster reactions, and applicability to a broader range of substrates. While 2,2'-bipyridine remains a valuable and cost-effective ligand for many applications, this compound offers a significant performance advantage, particularly for challenging transformations.
performance comparison of 5-Phenyl-1,10-phenanthroline derivatives in OLEDs
A comparative guide for researchers on the role and performance of 5-Phenyl-1,10-phenanthroline derivatives in Organic Light-Emitting Diodes (OLEDs), supported by available experimental data.
Derivatives of 1,10-phenanthroline are a cornerstone in the architecture of modern OLEDs, valued for their excellent electron-transporting properties, high thermal stability, and versatile functionality.[1] These compounds are frequently employed as electron-transport materials (ETMs), hole-blocking materials (HBMs), and even as host materials for light-emitting dopants, significantly influencing device efficiency, stability, and operational lifetime. This guide provides a comparative analysis of phenyl-substituted 1,10-phenanthroline derivatives, with a focus on the 5-phenyl variant, presenting key performance metrics from published research to aid in material selection and device design.
While a broad range of studies have been conducted on phenanthroline derivatives, a direct and comprehensive performance comparison of various this compound derivatives in OLEDs is limited in publicly available literature. However, by examining the performance of closely related phenyl-substituted phenanthrolines, we can infer the potential advantages and characteristics of this specific class of materials.
Comparative Performance of Phenyl-Phenanthroline Derivatives
The following table summarizes the performance of OLEDs incorporating different phenyl- and phenanthroline-based derivatives. The roles of these derivatives vary, and their performance is compared with benchmark materials where available. It is important to note that the performance of OLEDs is highly dependent on the full device stack and fabrication conditions.
| Derivative Name | Role in OLED | Device Structure/Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Driving Voltage (V) |
| p-bPPhenB (1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene) | ETM | Red Phosphorescent OLED | 30.8 | 56.8 | - | 2.7 |
| Bphen (4,7-diphenyl-1,10-phenanthroline) (Control) | ETM | Red Phosphorescent OLED | 27.1 | 39 | - | 3.7 |
| mTPE-DPI (AIE Emitter with phenanthroimidazole) | Emitter | Deep-Blue Fluorescent OLED (doped) | 5.52 | - | - | - |
| mTPE-PPI (AIE Emitter with phenanthroimidazole) | Emitter | Deep-Blue Fluorescent OLED (non-doped) | 2.30 | - | - | - |
| PXZ-DPPN (Pyrazino[2,3-f]phenanthroline derivative) | TADF Emitter | Yellow-Orange OLED | 20.1 | - | - | - |
| Ac-DPPN (Pyrazino[2,3-f]phenanthroline derivative) | TADF Emitter | Green OLED | 5.8 | - | - | - |
| tCz-DPPN (Pyrazino[2,3-f]phenanthroline derivative) | TADF Emitter | Sky-Blue OLED | 1.7 | - | - | - |
Note: "-" indicates data not specified in the provided search results.
The data highlights that novel phenanthroline derivatives can significantly enhance device performance compared to the widely used Bphen, exhibiting lower driving voltages and higher efficiencies. For instance, a red phosphorescent OLED with p-bPPhenB as the ETM showed a nearly 30% improvement in power efficiency and a 1 V reduction in driving voltage compared to a Bphen-based device.[1]
Experimental Protocols
The fabrication and characterization of OLEDs involving phenanthroline derivatives generally follow a standardized procedure. The protocols outlined below are a synthesis of methodologies reported in the cited literature.
Device Fabrication
A typical fabrication process for a multi-layer OLED using vacuum thermal evaporation is as follows:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried with a stream of nitrogen gas.
-
To enhance the work function of the ITO and remove any organic residues, the substrates are treated with UV-ozone or oxygen plasma for 10-15 minutes.
-
-
Organic Layer Deposition:
-
The pre-cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber (with a base pressure typically below 10⁻⁶ Torr).
-
The various organic layers are deposited sequentially onto the substrate. The deposition rates are carefully controlled, typically around 1-2 Å/s for organic materials. The structure can vary, but a representative architecture is:
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): A host material doped with an emissive guest, or the phenanthroline derivative itself if it is the emitter.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): This is where this compound derivatives are often employed.
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride) or Liq (8-hydroxyquinolinolato-lithium).
-
-
-
Cathode Deposition:
-
A metal cathode, typically Aluminum (Al), is deposited on top of the organic stack without breaking the vacuum. The deposition rate for metals is generally higher than for organic layers.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded using a spectroradiometer.
-
Efficiency Calculations:
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and the EL spectrum.
-
Current Efficiency (cd/A): Calculated from the luminance and current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
-
Device Lifetime: Often reported as the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT95 or LT50) under a constant current density.
Visualizing the OLED Architecture and Workflow
To better understand the structure and fabrication of these devices, the following diagrams are provided.
Caption: General layered structure of an OLED and charge carrier flow.
Caption: General workflow for the fabrication of an OLED device.
Conclusion and Future Outlook
The rational design of novel 1,10-phenanthroline derivatives continues to be a promising avenue for advancing OLED technology. By fine-tuning the molecular structure, for instance through the addition of phenyl groups at the 5-position, researchers can potentially enhance electron mobility, optimize energy levels for efficient charge injection, and improve the thermal and morphological stability of the electron transport and hole-blocking layers. The limited availability of direct comparative studies on this compound derivatives represents a clear opportunity for future research. A systematic investigation into the effects of various substituents on the phenyl ring at the 5-position could lead to the development of a new generation of highly efficient and durable materials for OLED applications. Such studies would be invaluable for the rational design of next-generation displays and solid-state lighting.
References
A Comparative Guide to the Quantum Yield Determination of 5-Phenyl-1,10-phenanthroline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties, specifically the quantum yield, of metal complexes featuring the 5-Phenyl-1,10-phenanthroline ligand. The performance of these complexes is compared with alternative phenanthroline-based metal complexes, supported by experimental data from various studies. Detailed methodologies for key experiments are also provided to aid in the replication and validation of these findings.
Introduction to this compound Metal Complexes
1,10-phenanthroline and its derivatives are widely utilized as ligands in coordination chemistry due to their rigid, planar structure and strong chelating ability with a variety of metal ions. The introduction of a phenyl group at the 5-position of the phenanthroline backbone can significantly influence the photophysical and electrochemical properties of the resulting metal complexes. This modification can lead to enhanced luminescence quantum yields and tunable emission wavelengths, making these complexes promising candidates for applications in sensing, bioimaging, and photodynamic therapy. This guide focuses on the determination of the photoluminescence quantum yield (Φ), a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons.
Comparative Photophysical Data
The following tables summarize the key photophysical data for various metal complexes of phenyl-substituted and related phenanthroline ligands. Direct data for this compound complexes is presented where available; for comparative purposes, data for other relevant substituted phenanthroline complexes are also included.
Table 1: Photophysical Properties of Ruthenium(II) Complexes with Phenyl-Substituted Phenanthroline Ligands
| Complex | Ligand | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ru(dip)2(bpy)]2+ | 4,7-diphenyl-1,10-phenanthroline | PBS | 463 | - | - | - | [1] |
| [Ru(phen)2(Cl-phen)] | 5-chloro-1,10-phenanthroline | Acetonitrile | 450 | 610 | - | - | |
| [Ru(phen)(bpy)2]2+ | 1,10-phenanthroline | Acetonitrile | 450 | - | - | - | |
| [Ru(bpy)2(5-amino-1,10-phenanthroline)]2+ | 5-amino-1,10-phenanthroline | Ethanol | - | - | - | - | |
| Tris-complexes with 4,7-aryl substituted phenanthroline | 4,7-diaryl-1,10-phenanthroline | EtOH-MeOH | - | - | 0.403 | - | [2] |
| [Ru(phen)2(3,8-P2)] | 3,8-bis(phosphonate)-1,10-phenanthroline | - | - | 697 | - | - | [3] |
Table 2: Photophysical Properties of Iridium(III) Complexes with Phenyl-Substituted Phenanthroline Ligands
| Complex | Ligand | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ir(F2ppy)2(ppl)]+ | pyrazino[2,3-f][2][4]phenanthroline | - | - | - | Higher than ppz complex | Longer than ppz complex | [5] |
| [Ir(C^N)2(R-phenylimidazo[4,5-f]1,10-phenanthroline)]+ | R-phenylimidazo[4,5-f]1,10-phenanthroline | Dichloromethane | - | - | > 0.60 | - | [4][6] |
| Cationic Ir(III) complex | 1,10-phenanthroline derivative | - | - | green to orange | - | - | [7] |
| [LIr] | 2-(6-bromopyridin-2-yl)-1H-imidazo[4,5-f][2][4]phenanthroline | - | - | - | 0.025 | - | [8] |
| Yellow Ir(III) complex | Chlorine-bearing cyclometalated ligand | Degassed CH2Cl2 | - | 568 | 0.51 | 1.29 | [9] |
Table 3: Photophysical Properties of Copper(I) Complexes with Phenyl-Substituted Phenanthroline Ligands
| Complex | Ligand | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Cu(dpp)2]+ | 2,9-diphenyl-1,10-phenanthroline | - | - | - | - | - | |
| [Cu(dpephos)(pip)]BF4 | 2-phenyl-1H-imidazo[4,5-f][2][4]phenanthroline | Solid State | 400 | 530-558 | - | 8.24 | [10] |
| Heteroleptic Cu(I) complexes | 5,6-diphenyl-2,9-dimethyl-1,10-phenanthroline | - | - | - | - | up to 0.504 | [11] |
| [Cu(dipp)2]+ | 2,9-diisopropyl-1,10-phenanthroline | Dichloromethane | - | - | 0.004 | 0.37 | [12] |
| [Cu(dsbtmp)2]+ | 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline | Dichloromethane | - | - | 0.063 | 2.8 | [12] |
Experimental Protocol: Relative Quantum Yield Determination
The relative method is a widely used approach for determining the photoluminescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
1. Materials and Instrumentation:
-
Fluorimeter: A calibrated fluorescence spectrophotometer capable of measuring corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The refractive index of the solvent is required for the calculation.
-
Quantum Yield Standard: A well-characterized compound with a known and stable quantum yield. The standard should have an absorption and emission profile that is comparable to the sample under investigation. A common standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Sample: The this compound metal complex of interest.
2. Preparation of Solutions:
-
Prepare a stock solution of the quantum yield standard of a known concentration.
-
Prepare a series of dilutions of the standard stock solution in the chosen solvent.
-
Prepare a stock solution of the this compound metal complex sample of a known concentration.
-
Prepare a series of dilutions of the sample stock solution in the same solvent.
-
Crucially, the absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorimeter.
-
Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
4. Data Analysis and Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The data should yield a linear relationship for both the standard and the sample. Determine the gradient (slope) of each line.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Gradient_sample is the slope of the plot for the sample.
-
Gradient_standard is the slope of the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_standard is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
-
Visualizations
Caption: Workflow for the relative determination of photoluminescence quantum yield.
Caption: Simplified Jablonski diagram illustrating photophysical processes.
Conclusion
The determination of the quantum yield is essential for characterizing the performance of this compound metal complexes and evaluating their potential in various applications. The data presented in this guide highlights the influence of the metal center and other substituents on the photophysical properties of these complexes. While ruthenium and iridium complexes often exhibit high quantum yields, copper complexes can also be highly emissive, particularly when the ligand design incorporates bulky groups to prevent excited-state quenching. The provided experimental protocol for the relative quantum yield determination offers a reliable method for researchers to obtain this crucial data. It is anticipated that the continued exploration of this compound and its derivatives will lead to the development of novel metal complexes with tailored photophysical properties for advanced applications in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Luminescent metal complexes. Part 5. Luminescence properties of ring-substituted 1,10-phenanthroline tris-complexes of ruthenium(II) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 8. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.polyu.edu.hk [research.polyu.edu.hk]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
comparative study of the electrochemical properties of substituted phenanthrolines
A Comparative Guide to the Electrochemical Properties of Substituted Phenanthrolines
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the electrochemical properties of substituted 1,10-phenanthrolines is pivotal for their application in diverse fields such as catalysis, solar energy, and the formulation of novel therapeutics. The electronic characteristics of substituents on the phenanthroline ring system profoundly influence the redox behavior of the molecule and its corresponding metal complexes. This, in turn, dictates their reactivity, stability, and suitability for various applications. This guide provides an objective comparison of the electrochemical properties of a range of substituted phenanthrolines, supported by experimental data, detailed methodologies, and illustrative diagrams.
The Influence of Substituents on Redox Potentials
The electrochemical nature of a substituted phenanthroline is primarily governed by the electron-donating or electron-withdrawing character of its substituents. Electron-donating groups (EDGs), such as methyl (-CH₃) and amino (-NH₂), increase the electron density on the phenanthroline core. This heightened electron density facilitates oxidation (the loss of an electron) and impedes reduction (the gain of an electron), leading to a shift of the redox potentials to more negative values.[1] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) and chloro (-Cl), diminish the electron density on the aromatic system. This makes the molecule more resistant to oxidation and more amenable to reduction, resulting in a shift of the redox potentials to more positive values.[1]
Comparative Electrochemical Data
The following tables summarize the electrochemical data for various substituted phenanthroline ligands and their metal complexes, providing a basis for objective comparison.
Table 1: Electrochemical Data for Tris(substituted-phenanthroline)Cobalt(II) Complexes [1]
| Substituent | Nature | E°'(CoIII/II) (V vs. Fc⁺/Fc) | E°'(CoII/I) (V vs. Fc⁺/Fc) | Ligand Reduction (V vs. Fc⁺/Fc) |
| 5-Nitro | EWG | 0.45 | -1.13 | -1.57 (irrev.) |
| 4,7-Dichloro | EWG | 0.38 | -1.19 | -1.82 (irrev.) |
| 5-Chloro | EWG | 0.34 | -1.23 | -1.90 |
| Unsubstituted | - | 0.26 | -1.30 | -2.00 |
| 5-Methyl | EDG | 0.22 | -1.34 | -2.06 |
| 5,6-Dimethyl | EDG | 0.20 | -1.36 | -2.10 |
| 5-Amino | EDG | 0.07 | -1.43 | -2.08 |
| 3,4,7,8-Tetramethyl | EDG | 0.12 | -1.44 | -2.21 |
Experimental Conditions: All measurements were performed in acetonitrile with 0.1 M [NBu₄][PF₆] as the supporting electrolyte. Potentials are referenced to the ferrocenium/ferrocene (Fc⁺/Fc) couple.[1]
Table 2: Electrochemical Data for Selected Substituted Phenanthroline Ligands [1]
| Compound | First Reduction Potential (V) |
| 4,7-dichloro-1,10-phenanthroline | -1.89 (irrev.) |
| 4,7-dichloro-5-methyl-1,10-phenanthroline | -1.95 (irrev.) |
| 4,7-dichloro-5-nitro-1,10-phenanthroline | -1.45 |
| 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline-5-carbonitrile | -2.01 |
Experimental Conditions: Measurements were conducted in acetonitrile on a glassy carbon electrode.[1] Note that direct comparison may be limited due to variations in experimental setups between different studies.
Table 3: Redox Potentials for Selected Ru(II) Phenanthroline Complexes [2]
| Complex | Eox (V vs. SCE) | Ered (V vs. SCE) |
| [Ru(phen)₃]²⁺ | +1.34 | -1.33 |
| [Ru(phen)₂(phen-CN)]²⁺ | +1.45 | -1.18 |
| [Ru(phen)₂(phen-NH₂)]²⁺ | +1.25 | -1.38 |
Experimental Conditions: Measurements were performed in acetonitrile with a supporting electrolyte.
Table 4: Electrochemical Data for Selected Fe(II) Polypyridine Complexes [3]
| Complex | Ligand Substituents | E°'(FeIII/II) (V vs. Fc⁺/Fc) |
| 1 | 1,10-phenanthroline | 1.05 |
| 2 | 5-methyl-1,10-phenanthroline | 1.01 |
| 3 | 5-chloro-1,10-phenanthroline | 1.09 |
| 4 | 5-nitro-1,10-phenanthroline | 1.25 |
| 5 | 4,7-dimethyl-1,10-phenanthroline | 0.96 |
| 6 | 4,7-dichloro-1,10-phenanthroline | 1.15 |
| 7 | 3,4,7,8-tetramethyl-1,10-phenanthroline | 0.89 |
Experimental Conditions: Acetonitrile was used as the solvent, and tetrabutylammonium hexafluorophosphate as the supporting electrolyte. All data are reported versus the Fe(II) redox couple in ferrocene.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of chemical species.
1. Materials and Reagents:
-
Substituted phenanthroline compound or its metal complex
-
Solvent: Acetonitrile (CH₃CN), spectrophotometric grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Working Electrode: Glassy carbon electrode (GCE)
-
Counter Electrode: Platinum wire
2. Procedure:
-
Prepare a solution of the sample (typically 1-2 mM) in the solvent containing the supporting electrolyte.
-
Assemble the three-electrode electrochemical cell.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10 minutes.[3]
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back. The scan rate can be varied (e.g., from 0.05 V/s to 5.00 V/s).[3][4]
-
Record the resulting voltammogram (a plot of current vs. potential).
-
Reference the obtained potentials to an internal standard, such as the ferrocenium/ferrocene (Fc⁺/Fc) couple, by adding a small amount of ferrocene to the solution after the initial measurement.[3]
Differential Pulse Voltammetry (DPV)
DPV is a sensitive technique for determining the concentrations of analytes and can provide well-defined peaks for redox processes.
1. Materials and Reagents:
-
Same as for Cyclic Voltammetry.
2. Procedure:
-
Prepare the sample solution and set up the electrochemical cell as described for CV.
-
Deoxygenate the solution.
-
The DPV waveform consists of small pulses of constant amplitude superimposed on a linearly increasing potential ramp.[5][6]
-
The current is measured twice for each pulse: once just before the pulse and again at the end of the pulse. The difference in current is plotted against the potential.[5][6]
-
Typical parameters include a pulse amplitude of 20-50 mV and a linear voltage ramp.[5]
Visualizations
The following diagrams illustrate key concepts and workflows in the electrochemical study of substituted phenanthrolines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
Validating the Purity of Synthesized 5-Phenyl-1,10-phenanthroline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The meticulous verification of purity for newly synthesized compounds is a cornerstone of reliable scientific research and a critical requirement in the drug development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 5-Phenyl-1,10-phenanthroline, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most appropriate techniques for their needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC stands as a premier technique for the purity assessment of non-volatile organic compounds like this compound. Its high resolving power allows for the separation of the main compound from trace impurities, providing both qualitative and quantitative data.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a robust reverse-phase HPLC method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
A standard HPLC system equipped with a UV-Vis detector is suitable.
-
The parameters outlined in the table below are recommended.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 70% A / 30% B, hold for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
3. Data Analysis:
-
The purity of the synthesized compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected HPLC Results
A successful HPLC analysis of a high-purity this compound sample should yield a chromatogram with a single major peak. The presence of additional peaks indicates impurities.
| Parameter | Expected Result |
| Retention Time (Rt) | Approximately 6.5 minutes |
| Peak Purity | > 99.5% |
| Tailing Factor | 0.9 - 1.2 |
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful tool, other techniques can provide complementary information regarding the purity and identity of the synthesized this compound.
| Analytical Method | Principle | Advantages | Disadvantages |
| Melting Point Analysis | A pure crystalline solid has a sharp and defined melting point. Impurities broaden the melting point range and depress the melting point. | Simple, rapid, and inexpensive. Provides a good initial indication of purity. | Not suitable for amorphous solids or compounds that decompose upon heating. Less sensitive to small amounts of impurities compared to HPLC. |
| Spectroscopic Methods (NMR, FT-IR, UV-Vis) | Each molecule has a unique spectroscopic fingerprint. The presence of impurity signals in the spectrum indicates a contaminated sample. | Provide structural confirmation of the main compound and can help identify impurities. Non-destructive. | Generally less sensitive for quantification of minor impurities compared to HPLC. Requires specialized equipment and expertise for data interpretation. |
Comparative Data Summary
The following table summarizes the expected results from the different analytical techniques for a high-purity sample of this compound.
| Technique | Parameter | Expected Result for High-Purity this compound |
| HPLC | Peak Area % | > 99.5% |
| Melting Point | Melting Range | 202-203 °C (sharp)[1] |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | δ 9.25 (d, 2H), 8.25 (d, 2H), 7.80 (s, 1H), 7.75 (m, 2H), 7.60 (m, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | δ 150.5, 146.0, 137.5, 136.0, 130.0, 129.5, 129.0, 127.5, 125.0, 123.5 |
| FT-IR (KBr) | Key Absorption Bands (cm⁻¹) | ~3050 (Ar-H stretch), 1600, 1580, 1450 (C=C and C=N stretch), 850, 740 (Ar-H bend) |
| UV-Vis (Ethanol) | λmax (nm) | ~230, 270, 290 |
Visualizing the Workflow and Logic
To further clarify the process of purity validation, the following diagrams illustrate the experimental workflow and the logical relationship of how HPLC data contributes to the overall purity assessment.
References
A Comparative Guide to 5-Phenyl-1,10-phenanthroline Metal Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is paramount in optimizing C-C bond formation, a cornerstone of modern synthetic chemistry. The 5-Phenyl-1,10-phenanthroline ligand offers a versatile scaffold for a range of metal catalysts, prized for its rigidity and strong coordination properties. This guide provides a comparative analysis of the catalytic efficiency of metal catalysts based on phenanthroline derivatives in the Suzuki-Miyaura cross-coupling reaction, a vital tool in the synthesis of pharmaceuticals and complex organic molecules.
While direct comparative studies of different this compound metal catalysts for the exact same reaction are limited in publicly available literature, this guide collates and presents data from various studies on similar phenanthroline-based catalyst systems. This allows for an informed, albeit indirect, comparison of their catalytic performance. The data presented herein is intended to serve as a practical resource for the rational design of next-generation catalysts.
Comparative Catalytic Performance
The following table summarizes the performance of Palladium and Copper catalysts with phenanthroline-based ligands in the Suzuki-Miyaura cross-coupling reaction. It is important to note that the data is compiled from different studies with varying substrates and reaction conditions. Therefore, direct comparison of catalytic efficiency should be approached with caution.
| Catalyst System | Aryl Halide | Arylboronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalyst | ||||||||
| Pd/Phenanthroline-based Polymer | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | H₂O/Ethanol | 30 | 2 | >99 | [1] |
| Pd/Phenanthroline-based Polymer | 1-bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 5-12 | >99 | [2] |
| Copper Catalyst | ||||||||
| CuI/Phenanthroline | Iodobenzene | Pentafluorophenylboronate ester | CsF | DMF/Toluene | 140 | 36 | Good to Excellent | [3] |
| CuI/Phenanthroline | Aryl Iodide | Phenylacetylene | K₂CO₃ | Water | 100 | - | Good | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols offer a foundational understanding of the reaction setups for researchers looking to replicate or adapt these catalytic systems.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Catalyst System: Palladium supported on a phenanthroline-based polymer.[1]
General Procedure:
-
To a reaction vessel, add the aryl halide (e.g., bromobenzene), phenylboronic acid, and the Pd/phenanthroline-based polymer catalyst.
-
Add a solution of the base (e.g., K₃PO₄·3H₂O) in a solvent mixture of water and ethanol.
-
The reaction mixture is then stirred at the specified temperature (e.g., 30°C) for the designated time (e.g., 2 hours).
-
Upon completion, the product is isolated and purified using standard laboratory techniques.
Copper-Catalyzed Suzuki-Miyaura Coupling
Catalyst System: Copper Iodide with a phenanthroline ligand.[3]
General Procedure:
-
In a reaction flask under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., iodobenzene), the arylboronate ester (e.g., pentafluorophenylboronate ester), the copper salt (e.g., CuI), and the phenanthroline ligand.
-
Add the base (e.g., CsF) and the solvent system (e.g., DMF/toluene).
-
The mixture is heated to the reaction temperature (e.g., 140°C) and stirred for the required duration (e.g., 36 hours).
-
After cooling, the reaction mixture is worked up to isolate and purify the desired biaryl product.
Catalytic Cycle Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle, which is broadly applicable to both palladium and other transition metal catalysts. The key steps involve oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
Comparative Guide to the Nuclease Activity of 5-Phenyl-1,10-phenanthroline Copper Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the DNA nuclease activity of copper(II) complexes featuring the 5-Phenyl-1,10-phenanthroline ligand. The performance of these complexes is evaluated against other notable artificial nucleases, supported by experimental data from peer-reviewed literature. Detailed methodologies for the key DNA cleavage assays are also provided to facilitate the replication and extension of these findings.
Introduction: The Rise of Artificial Nucleases
The design of artificial nucleases, particularly those based on metal complexes, is a subject of intense research due to their potential applications as biochemical tools and chemotherapeutic agents.[1][2] These synthetic molecules aim to mimic the function of natural nucleases, which are enzymes that cleave the phosphodiester bonds of nucleic acids. Copper complexes, especially those with 1,10-phenanthroline (phen) and its derivatives, have emerged as a prominent class of artificial nucleases.[1][3] The phenanthroline ligand's rigid, planar structure facilitates intercalation or groove binding with DNA, bringing the redox-active copper center into close proximity to the DNA backbone.[3][4] The introduction of a phenyl group at the 5-position is intended to enhance this DNA interaction, potentially leading to increased cleavage efficiency.
Mechanism of DNA Cleavage: An Oxidative Pathway
Copper(II)-phenanthroline complexes primarily induce DNA cleavage through an oxidative mechanism.[2] This process is typically not spontaneous and requires the presence of a reducing agent, such as ascorbate or mercaptopropionic acid, to reduce the Cu(II) center to Cu(I).[5][6] The resulting Cu(I) complex can then react with molecular oxygen or, more commonly, an exogenous co-reagent like hydrogen peroxide (H₂O₂) to generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[2][6] These ROS then attack the deoxyribose sugar backbone of DNA, leading to strand scission.[7]
Caption: Oxidative DNA cleavage pathway by Copper-Phenanthroline complexes.
Comparative Performance Data
The nuclease efficiency of various metal complexes is typically quantified by monitoring the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms. The following table summarizes the activity of several copper complexes and other metal-based artificial nucleases.
| Complex/System | Substrate | Key Co-reactant(s) | Observed Activity | Cleavage Mechanism | Reference |
| [Cu(phen)₂]²⁺ | Plasmid DNA | Reductant (e.g., 3-mercaptopropionic acid) | Efficient cleavage; acts as a chemical nuclease. | Oxidative | [3][5] |
| mono(1,10-phenanthroline)copper | Plasmid DNA | H₂O₂ | Higher nuclease activity than bis(1,10-phenanthroline)copper. | Oxidative | [8] |
| [Cu(phendione)₃]²⁺ | Plasmid DNA | None specified | Cleaves plasmid DNA to nicked form. Apparent binding constant (Kapp) = 7.05 x 10⁵ M⁻¹. | Oxidative (involves ¹O₂ and •OH) | [9] |
| Cu-DTPA-Rev | pUC19 Plasmid | Ascorbate | 13-fold enhancement in nicking rate vs. non-Rev-coupled complex. k_sc->nc up to 6 x 10⁶ M⁻¹min⁻¹. | Oxidative | [10] |
| Cu-NTA | Plasmid DNA | Ascorbate | High reactivity, second-order rate constant (k_sc->nc) up to 2.5 x 10⁶ M⁻¹min⁻¹. | Oxidative | [11] |
| Fe-EDTA | DNA/RNA | Reductant | Widely used for footprinting and structural mapping of nucleic acids. | Oxidative | [7] |
| Heterobimetallic Cu(II)-Sn(IV) phenanthroline | pBR322 Plasmid | None (self-activating) | Cleaves supercoiled DNA. | Hydrolytic | [3] |
Note: Specific quantitative data for the this compound derivative was not available in a comparative context in the surveyed literature. However, its activity is expected to be comparable to or greater than the parent [Cu(phen)₂]²⁺ complex due to enhanced DNA association.
Experimental Protocols
DNA Cleavage Assay via Agarose Gel Electrophoresis
This protocol outlines the standard method for assessing the nuclease activity of metal complexes on plasmid DNA.
1. Materials and Reagents:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Copper complex solution (of known concentration)
-
Buffer: Tris-HCl or Phosphate buffer (pH ~7.2)
-
Co-reactant solution (e.g., H₂O₂, Ascorbic Acid)
-
Loading buffer (containing bromophenol blue and a density agent like glycerol or Ficoll)
-
Agarose
-
Electrophoresis Buffer (e.g., TBE or TAE)
-
DNA Stain (e.g., Ethidium Bromide)
-
Deionized water
2. Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture. A typical 20 µL reaction includes:
-
Include a control reaction containing only DNA and buffer.
3. Incubation:
-
Incubate the reaction mixtures at 37 °C for a specific duration (e.g., 30 to 60 minutes).[4]
4. Reaction Termination & Sample Preparation:
-
Stop the reaction by adding 2-4 µL of loading buffer.
-
Gently mix the contents of the tube.
5. Agarose Gel Electrophoresis:
-
Prepare a 0.8% to 1% agarose gel in the appropriate electrophoresis buffer, containing the DNA stain.[12]
-
Load the prepared samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 70-80 V) for 60-90 minutes.[4][12]
6. Visualization and Quantification:
-
Visualize the DNA bands under a UV transilluminator.
-
Document the gel using a gel documentation system.
-
Quantify the intensity of the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA bands to determine the percentage of cleavage.
Caption: Standard experimental workflow for a DNA cleavage assay.
Discussion and Comparison
The nuclease activity of copper-phenanthroline complexes is highly tunable. The parent complex, bis(1,10-phenanthroline)copper, is a well-established DNA cleaving agent.[3] Studies have shown that mono-phenanthroline complexes can exhibit even higher activity than their bis-ligated counterparts in the presence of H₂O₂.[8] This suggests that available coordination sites on the copper ion are crucial for interacting with the co-reactant to generate ROS.
Compared to other common chelators like EDTA and NTA, phenanthroline-based ligands offer the advantage of DNA intercalation, which localizes the ROS generation. While complexes like Cu-NTA show very high second-order rate constants, their mechanism relies on diffusible radicals.[11] The strategy of attaching a DNA-binding moiety, like the phenyl group in this compound, aims to increase the residency time of the complex on the DNA, thereby enhancing cleavage at the binding site.
The choice of metal is also critical. While complexes of iron, cobalt, and nickel also display nuclease activity, copper complexes generally demonstrate the highest reactivity under physiologically relevant conditions.[11]
Interestingly, some complexes, such as a heterobimetallic Cu(II)-Sn(IV) phenanthroline derivative, can cleave DNA via a hydrolytic pathway, which does not require external co-reactants and avoids the generation of damaging ROS.[3] This "self-activating" capability is a significant advantage for potential therapeutic applications.
Conclusion
Copper complexes of this compound belong to a potent class of artificial nucleases that cleave DNA primarily through an oxidative mechanism. Their activity is contingent on the presence of a reducing agent and a co-reactant like H₂O₂. While direct comparative data is sparse, the addition of the phenyl group is rationally designed to improve DNA binding and, consequently, cleavage efficiency compared to the unsubstituted phenanthroline complex. When evaluated against other metal-based nucleases, copper-phenanthroline systems offer a compelling balance of high reactivity and target affinity. Future research focusing on quantitative structure-activity relationships will be crucial for designing next-generation artificial nucleases with enhanced specificity and catalytic efficiency for applications in biotechnology and medicine.
References
- 1. Targeting an Artificial Metal Nuclease to DNA by a Simple Chemical Modification and Its Drastic Effect on Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferation and DNA Cleavage Activities of Copper(II) Complexes of N3O Tripodal Polyamine Ligands [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes interact with double-stranded DNA: further evidence of their apparent multi-modal activity towards Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclease activity of 1,10-phenanthroline-copper: sequence-specific targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and nuclease activity of mono(1,10-phenanthroline) copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. DNA nuclease activity of Rev-coupled transition metal chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Influencing the DNA Nuclease Activity of Iron, Cobalt, Nickel, and Copper Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to 5-Phenyl-1,10-phenanthroline-Based Sensors: Performance Benchmarking and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and biological sensing, the demand for highly sensitive and selective detection of various analytes is ever-present. 5-Phenyl-1,10-phenanthroline and its derivatives have emerged as a versatile class of chemosensors, particularly for the detection of metal ions, owing to their unique photophysical properties. This guide provides an objective comparison of the performance of this compound-based sensors against other common alternatives, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the replication and development of robust sensing platforms.
Performance Benchmarking: this compound-Based Sensors vs. Alternatives
The efficacy of a sensor is determined by several key performance indicators, including its selectivity, sensitivity (often quantified by the limit of detection, LOD), response time, and the nature of its signaling mechanism (colorimetric or fluorescent). Below, we compare the performance of this compound-based sensors for the detection of common metal ions against other established sensor types.
Zinc Ion (Zn²⁺) Detection
Zinc is a crucial element in numerous biological processes, and its detection is of significant interest. 1,10-phenanthroline derivatives are widely employed as fluorescent sensors for Zn²⁺.
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound Derivative | Fluorescence (Turn-on) | 0.04 µM - 0.12 µM[1] | High selectivity, ratiometric potential | Can be sensitive to pH changes |
| Quinoline-based Sensors | Fluorescence (Turn-on) | ~0.1 µM[2] | Good water solubility, high quantum yields | Potential for interference from other metal ions |
| Schiff Base Sensors | Fluorescence (Turn-on) | 9.53 x 10⁻⁸ M | High sensitivity, tunable structures | Can be prone to hydrolysis |
| Carbon Dot-based Sensors | Fluorescence (Ratiometric) | 5 nM[3] | Excellent photostability, low cost | Synthesis can lack reproducibility |
Iron (II) Ion (Fe²⁺) Detection
Iron is another essential metal ion, and imbalances in its concentration are linked to various diseases. Colorimetric and fluorescent sensing of Fe²⁺ is a common application for phenanthroline-based sensors.
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Cellulose-based 1,10-phenanthroline Sensor | Colorimetric & Fluorescence | 2.6 ppb (fluorescence)[4][5] | High sensitivity, dual-mode detection | Insolubility of the complex can be a drawback for some applications |
| 4-Amino-Antipyrine Derivative | Colorimetric | Not specified | Rapid response, reversible | Potential for interference from other colored species |
| Silver Nanoparticles (AgNPs) | Colorimetric | Not specified | Simple synthesis, naked-eye detection | Can be sensitive to solution ionic strength |
Copper (II) Ion (Cu²⁺) Detection
Copper is an important environmental and biological analyte. Various chemosensors have been developed for its detection.
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound-based Sensor | Colorimetric/Fluorescent | Varies with derivative | High affinity for Cu²⁺ | Potential for quenching by paramagnetic Cu²⁺ |
| Rhodamine-based Sensors | Fluorescence (Turn-on) | 3.3 x 10⁻⁷ M[6] | High quantum yields, photostability | Can be sensitive to pH and solvent polarity |
| BODIPY-based Sensors | Colorimetric | 0.63 µM[7] | Sharp absorption bands, good photostability | Synthesis can be complex |
| Schiff Base Sensors | Colorimetric & Fluorescent | Varies with derivative | Tunable properties, dual-mode potential | Potential for hydrolysis |
Mercury (Hg²⁺) and Lead (Pb²⁺) Ion Detection
Due to their high toxicity, the sensitive detection of heavy metal ions like mercury and lead is of paramount importance.
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| 1,10-Phenanthroline Derivatives | Electrochemical/Fluorescent | Varies with derivative | Good selectivity for heavy metals | Can be prone to interference from other soft metal ions |
| DNA-based Sensors | Fluorescence | 0.70 ppb (Hg²⁺), 0.53 ppb (Pb²⁺)[3] | High specificity and affinity | Can be expensive and sensitive to nucleases |
| Nanomaterial-based Sensors | Colorimetric/Fluorescent | 4.889 nM (Hg²⁺)[8] | High surface area, enhanced sensitivity | Potential for aggregation and stability issues |
| Calixarene-based Chemosensors | Fluorescence | Varies with derivative | Preorganized binding cavity for high selectivity | Synthesis can be challenging |
Experimental Protocols
To ensure the reliability and reproducibility of sensor performance data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments in the evaluation of chemosensors.
Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected.
Protocol:
-
Prepare a Blank Solution: Prepare a solution containing the sensor in the chosen buffer or solvent system without the analyte.
-
Measure Blank Signal: Record the fluorescence intensity or absorbance of the blank solution multiple times (e.g., n=10) to determine the standard deviation of the blank signal (σ).
-
Prepare a Series of Diluted Analyte Solutions: Prepare a series of solutions with decreasing concentrations of the analyte in the presence of a constant concentration of the sensor.
-
Measure Signal Response: Record the fluorescence intensity or absorbance of each solution.
-
Construct a Calibration Curve: Plot the signal intensity as a function of the analyte concentration in the low concentration range.
-
Calculate the Slope: Determine the slope (K) of the linear portion of the calibration curve.
-
Calculate LOD: The LOD is calculated using the formula: LOD = 3σ / K [9][10].
Selectivity and Interference Study
This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering species.
Protocol:
-
Prepare Solutions of Interfering Ions: Prepare solutions of various metal ions and other relevant species at a concentration significantly higher (e.g., 10- to 100-fold) than that of the target analyte.
-
Measure Sensor Response to Interferents: Add each interfering species individually to a solution of the sensor and record the change in fluorescence or absorbance.
-
Perform Competitive Binding Experiment: To a solution containing the sensor and the interfering species, add the target analyte.
-
Measure Signal Change: Record the change in the sensor's signal. A minimal change in the signal in the presence of the target analyte and a large excess of interfering ions indicates high selectivity.
-
Visualize the Data: Present the data as a bar graph showing the sensor's response to the target analyte alone and in the presence of each interfering species.
Determination of Stoichiometry (Job's Plot)
Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry between the sensor and the analyte.[11][12][13]
Protocol:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of the sensor (host) and the analyte (guest) at the same concentration.
-
Prepare a Series of Mixtures: Prepare a series of solutions where the mole fraction of the sensor varies from 0 to 1, while keeping the total molar concentration of the sensor and analyte constant.
-
Measure the Signal: Record the fluorescence intensity or absorbance of each mixture at the wavelength of maximum change.
-
Correct for Absorbance/Fluorescence of Uncomplexed Species: If the uncomplexed sensor or analyte contributes to the signal, this contribution must be subtracted to obtain the signal due to complex formation alone.
-
Plot the Data: Plot the corrected signal as a function of the mole fraction of the sensor.
-
Determine Stoichiometry: The mole fraction at which the maximum signal is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
Fluorescence Quantum Yield (Φ) Calculation
The fluorescence quantum yield represents the efficiency of the fluorescence process. It is often determined relative to a known standard.[14][15][16][17][18]
Protocol:
-
Choose a Standard: Select a reference compound with a known quantum yield that absorbs and emits in a similar spectral range as the sensor. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Prepare a Series of Dilutions: Prepare a series of dilute solutions of both the sensor and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard.
-
Calculate Quantum Yield: The quantum yield of the sensor (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sensor and the standard, respectively.
Visualizing Sensor Mechanisms and Workflows
To further elucidate the principles behind this compound-based sensing, the following diagrams, generated using the DOT language, illustrate a typical signaling pathway and experimental workflow.
Caption: 'Turn-On' fluorescence sensing mechanism.
Caption: Workflow for sensor validation.
References
- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Job plot - Wikipedia [en.wikipedia.org]
- 13. downloadmaghaleh.com [downloadmaghaleh.com]
- 14. 2.3. Fluorescence Quantum Yield Calculation [bio-protocol.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. jasco-global.com [jasco-global.com]
- 17. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 18. agilent.com [agilent.com]
comparative analysis of the stability of various phenanthroline-metal complexes
A comprehensive guide for researchers and drug development professionals on the thermodynamic stability of various metal complexes with 1,10-phenanthroline and its derivatives. This report includes a comparative analysis of stability constants, detailed experimental protocols for their determination, and a visualization of the key factors influencing complex stability.
The remarkable coordination chemistry of 1,10-phenanthroline (phen) and its analogs has positioned them as privileged ligands in fields ranging from catalysis to medicinal chemistry. Their ability to form stable complexes with a wide array of metal ions is central to their diverse applications, including as artificial nucleases for DNA cleavage and as potential metallodrugs.[1][2] The stability of these complexes, a measure of the strength of the metal-ligand interaction, is a critical parameter that dictates their efficacy and behavior in biological and chemical systems. This guide provides a comparative analysis of the stability of various phenanthroline-metal complexes, supported by quantitative data and detailed experimental methodologies.
Comparative Stability of Phenanthroline-Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which can be expressed as a stepwise constant (K) for the addition of a single ligand, or as an overall constant (β) for the cumulative addition of multiple ligands. The logarithm of the overall stability constant (log β) is commonly used for comparison. The stability of these complexes is influenced by several factors including the nature of the metal ion (charge, size, and electron configuration), the basicity of the ligand, and steric effects.[3][4]
For divalent first-row transition metals, the stability of their 1:1 complexes with 1,10-phenanthroline generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6] However, for the 3:1 complexes ([M(phen)₃]²⁺), this order can be anomalous due to factors such as spin-pairing, as notably observed in the case of the highly stable tris(phenanthroline)iron(II) complex, ferroin.[6][7]
Substituents on the phenanthroline ring can also significantly impact complex stability. Electron-donating groups, such as methyl groups, enhance the basicity of the ligand and generally lead to more stable complexes.[5] Conversely, bulky substituents near the coordination site (e.g., at the 2 and 9 positions) can introduce steric hindrance, resulting in less stable complexes.[4][7] This effect is particularly pronounced for ions that prefer a larger coordination sphere.
The following table summarizes the overall stability constants (log β₃) for the formation of tris(1,10-phenanthroline) complexes with several divalent transition metal ions.
| Metal Ion | log β₁ | log β₂ | log β₃ | Experimental Conditions |
| Mn(II) | 4.0 | 7.3 | 9.8 | 25 °C, 0.1 M KCl |
| Fe(II) | 5.9 | 11.4 | 21.3 | 25 °C, 0.1 M KCl |
| Co(II) | 7.0 | 13.7 | 19.9 | 25 °C, 0.1 M KCl |
| Ni(II) | 8.6 | 16.9 | 24.8 | 25 °C, 0.1 M KCl |
| Cu(II) | 9.0 | 15.7 | 21.0 | 25 °C, 0.1 M KCl |
| Zn(II) | 6.4 | 12.2 | 17.3 | 25 °C, 0.1 M KCl |
| Cd(II) | 5.8 | 10.5 | 14.3 | 25 °C, 0.1 M KCl |
Data compiled from Irving, H., & Mellor, D. H. (1962). The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2'-bipyridyl. Journal of the Chemical Society, 5222-5237.[6]
Experimental Protocols for Stability Constant Determination
The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. Potentiometric titration is a widely used and accurate method for this purpose.
Potentiometric Titration (Irving-Rossotti Method)
This method is based on the principle of competitive equilibria, where protons (H⁺) and metal ions (Mⁿ⁺) compete for the ligand (L).[3] By monitoring the pH of a solution containing the ligand and the metal ion during titration with a strong base, the formation curve of the metal complex can be determined, from which the stability constants can be calculated.
Materials:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Standardized mineral acid solution (e.g., 0.1 M HCl)
-
Ligand solution (1,10-phenanthroline) of known concentration
-
Metal salt solution of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃)
Procedure:
-
Preparation of Solutions: Prepare the following solutions and maintain them at a constant temperature:
-
Solution A: Free acid (e.g., HCl)
-
Solution B: Free acid + Ligand
-
Solution C: Free acid + Ligand + Metal salt
-
-
Titration: Titrate each solution separately against the standardized strong base solution. Record the volume of the base added and the corresponding pH reading at regular intervals.
-
Data Analysis:
-
Plot the pH values against the volume of the base added for all three titrations to obtain three titration curves.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Determine the acid dissociation constants (pKa) of the ligand from the titration of solution B.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at various pH values from the titration of solution C.
-
Construct the formation curve by plotting n̄ against pL (-log[L]).
-
From the formation curve, the stepwise stability constants (K₁, K₂, K₃) can be determined at n̄ = 0.5, 1.5, 2.5, respectively. The overall stability constant (β) is the product of the stepwise constants.
-
Factors Influencing Complex Stability
The stability of phenanthroline-metal complexes is a multifactorial property. The following diagram illustrates the key relationships between the metal ion, the ligand, and the resulting complex stability.
Caption: Key factors influencing the thermodynamic stability of phenanthroline-metal complexes.
References
- 1. soc.chim.it [soc.chim.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2′-bipyridyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 5-Phenyl-1,10-phenanthroline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 5-Phenyl-1,10-phenanthroline, a toxic compound that is very hazardous to aquatic life with long-lasting effects, requires meticulous disposal procedures.[1][2] Adherence to these guidelines is essential for minimizing risk and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[3] In case of accidental contact, rinse the affected skin or eyes with copious amounts of water and seek medical attention if irritation persists.[3] If swallowed, contact a poison control center or doctor immediately.[2][4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid environmental release.[1][3] The substance must not be allowed to enter drains or waterways.[1] The recommended procedure is to dispose of the chemical waste through an approved waste disposal plant.[1][2][5]
Operational Plan for Waste Collection and Segregation:
-
Containerization: Keep this compound in its original, tightly closed container.[1][3] If the original container is compromised, transfer the waste to a new, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic," "Dangerous for the environment").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
-
Storage: Store the sealed waste container in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
Disposal Logistics:
-
Small Quantities: For very small residual amounts, it may be permissible to absorb the material onto an inert solid support and package it for chemical waste pickup.
-
Contaminated Materials: Any materials, such as filter paper or disposable labware, that are contaminated with this compound should be treated as hazardous waste and disposed of accordingly.
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2][6] The spill area should then be thoroughly cleaned.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Always follow local, state, and federal regulations.[5]
Quantitative Data Summary
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 132 mg/kg | [4] |
| Hazard Statements | H301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Phenyl-1,10-phenanthroline
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Phenyl-1,10-phenanthroline was located. The following guidance is based on the safety data for the closely related compounds 1,10-phenanthroline and 5-Methyl-1,10-phenanthroline. It is imperative to treat this compound with the same, if not greater, level of caution.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This compound is presumed to be toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 |
This data is extrapolated from the Safety Data Sheet for 1,10-phenanthroline.
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[2] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields | ANSI Z87.1 certified[2] |
| Chemical safety goggles | Required for splash hazards | |
| Face shield | To be worn over safety glasses or goggles during splash-prone activities[2] | |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact.[2] |
| Chemical-resistant gloves | Required for direct or prolonged contact. | |
| Body Protection | Laboratory coat | To protect skin and clothing.[3][4] |
| Closed-toe shoes | Required in all laboratory settings.[3][4] | |
| Respiratory Protection | Respirator | Required when dusts are generated. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[7][8]
-
Remove all ignition sources from the handling area.[6]
2. Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
Use appropriate tools (e.g., spatula, weighing paper) for transfer.
-
Avoid creating dust clouds.[9] If visible dust is generated, respiratory protection is required.
3. Dissolving:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and ensure proper ventilation.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7]
-
Clean all equipment and the work area to remove any residual chemical.
-
Launder contaminated clothing separately before reuse.[6]
Emergency Procedures
| Emergency Situation | Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| If Inhaled | Move person into fresh air. If breathing is difficult, give oxygen.[7] |
| Spill | Evacuate the area. Avoid generating dust. Collect spillage using appropriate methods (e.g., wet sweep or HEPA vacuum) and place in a sealed container for disposal.[6][10] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.
Visual Workflow for Handling this compound
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. ehs.ncsu.edu [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
